molecular formula C9H14O2 B091602 5-Isopropyl-1,3-cyclohexanedione CAS No. 18456-87-6

5-Isopropyl-1,3-cyclohexanedione

Cat. No.: B091602
CAS No.: 18456-87-6
M. Wt: 154.21 g/mol
InChI Key: DUKZQEYDAFUJMK-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3-cyclohexanedione is a cyclic 1,3-diketone. It can be prepared by condensation of isobutylideneacetone with ethyl malonate. This compound on methylation with methyl iodide yields 5-isopropyl-2-methyl-1,3-cyclohexanedione. A multistep-synthesis of this compound involving aldol condensation, Dieckmann-type annulation, ester hydrolysis and decarboxylation is reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKZQEYDAFUJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340615
Record name 5-Isopropyl-1,3-cyclohexanedione
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18456-87-6
Record name 5-Isopropyl-1,3-cyclohexanedione
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Record name 5-(Isopropyl)cyclohexane-1,3-dione
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Foundational & Exploratory

Synthesis of 5-Isopropyl-1,3-cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Isopropyl-1,3-cyclohexanedione, a valuable building block in organic synthesis. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a cyclic diketone that serves as a key intermediate in the synthesis of various organic molecules, including analogs of carvotanacetone.[1][2] Its structural features make it a versatile precursor for the construction of more complex molecular architectures. The most common and practical synthetic approach involves a multi-step sequence starting from readily available commodity chemicals. This guide will focus on a well-established four-step synthesis: an Aldol (B89426) Condensation, followed by a Dehydrative Elimination, a Michael Addition, and finally a Dieckmann Cyclization.[1][3]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following reaction sequence:

  • Step 1: Aldol Condensation: Isobutyraldehyde (B47883) and acetone (B3395972) undergo a base-catalyzed aldol condensation to form 4-hydroxy-5-methyl-2-hexanone.

  • Step 2: Dehydrative Elimination: The resulting aldol adduct is dehydrated under acidic conditions to yield 5-methyl-3-hexen-2-one (B238795) (isobutylideneacetone).

  • Step 3: Michael Addition: Diethyl malonate is added to isobutylideneacetone via a Michael reaction in the presence of a base to form a diester intermediate.

  • Step 4: Dieckmann Cyclization, Hydrolysis, and Decarboxylation: The diester intermediate undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the final product, this compound.

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Aldol_Adduct 4-Hydroxy-5-methyl-2-hexanone Isobutyraldehyde->Aldol_Adduct Aldol Condensation (NaOH) Acetone Acetone Acetone->Aldol_Adduct Aldol Condensation (NaOH) Isobutylideneacetone 5-Methyl-3-hexen-2-one Aldol_Adduct->Isobutylideneacetone Dehydration (p-TsOH) Diester_Intermediate Diethyl 2-(1,3-dimethyl-2-oxobutyl)malonate Isobutylideneacetone->Diester_Intermediate Michael Addition (NaOEt) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Diester_Intermediate Michael Addition (NaOEt) Final_Product This compound Diester_Intermediate->Final_Product Dieckmann Cyclization, Hydrolysis & Decarboxylation (NaOEt, then H3O+)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-hexanone (Aldol Condensation)

Materials:

  • Isobutyraldehyde

  • Acetone

  • 2.5 M Sodium hydroxide (B78521) (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine acetone (2.5 mL) and 2.5 M aqueous sodium hydroxide (0.93 mL).

  • Stir the mixture for 15 minutes at room temperature, then cool the solution to 0 °C in an ice-water bath.

  • Prepare a solution of isobutyraldehyde (1.24 mL) in acetone (2.5 mL).

  • Add the isobutyraldehyde solution dropwise to the chilled reaction mixture over a period of 15 minutes.

  • Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 1 hour.

  • Neutralize the reaction mixture by adding 10% hydrochloric acid dropwise until the pH reaches 7.

  • Dilute the solution with 10 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 8 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a clear oil.

Step 2: Synthesis of 5-Methyl-3-hexen-2-one (Dehydrative Elimination)

Materials:

  • Crude 4-Hydroxy-5-methyl-2-hexanone from Step 1

  • p-Toluenesulfonic acid (p-TsOH)

  • Benzene (B151609)

  • Saturated aqueous sodium bicarbonate solution

  • Methylene (B1212753) chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the crude 4-hydroxy-5-methyl-2-hexanone, add benzene and a catalytic amount of p-toluenesulfonic acid (approx. 0.25 g).

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction for the formation of water.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by adding saturated aqueous sodium bicarbonate dropwise until the pH is approximately 4.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a brown oil.

Step 3 & 4: Synthesis of this compound (Michael Addition and Dieckmann Cyclization)

This part of the procedure is adapted from the well-established synthesis of a similar compound, dimedone.

Materials:

  • Crude 5-Methyl-3-hexen-2-one from Step 2

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise.

  • Add the crude 5-methyl-3-hexen-2-one from Step 2 dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2 hours with constant stirring.

  • After reflux, add a solution of potassium hydroxide in water and continue to reflux for an additional 6 hours to facilitate hydrolysis.

  • Cool the reaction mixture and acidify it with hydrochloric acid.

  • Distill off the ethanol.

  • The remaining aqueous solution is further acidified and cooled to induce crystallization of the final product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Isobutyraldehyde2-MethylpropanalC₄H₈O72.11
AcetonePropan-2-oneC₃H₆O58.08
Diethyl malonateDiethyl propanedioateC₇H₁₂O₄160.17
This compound5-(propan-2-yl)cyclohexane-1,3-dioneC₉H₁₄O₂154.21

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Melting Point63-65 °C[4]
¹H NMR (CDCl₃, δ) Data to be obtained from experimental analysis
¹³C NMR (CDCl₃, δ) Data to be obtained from experimental analysis
IR (KBr, cm⁻¹) Data to be obtained from experimental analysis
Purity (GC) >99% (commercially available)[5]

Table 3: Estimated Yields for Each Synthetic Step

StepReaction TypeEstimated Yield (%)
1Aldol Condensation70-80
2Dehydrative Elimination80-90
3 & 4Michael Addition & Dieckmann Cyclization60-70
Overall Multi-step Synthesis 35-50

Note: Yields are estimates based on typical reaction efficiencies for these types of transformations and may vary depending on experimental conditions.

Experimental Workflow and Signaling Pathways

The following diagrams visualize the logical flow of the experimental procedure and the key chemical transformations.

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3_4 Steps 3 & 4: Michael Addition & Cyclization S1_Start Mix Acetone & NaOH S1_Cool Cool to 0°C S1_Start->S1_Cool S1_Add Add Isobutyraldehyde in Acetone S1_Cool->S1_Add S1_React Stir at RT for 1h S1_Add->S1_React S1_Neutralize Neutralize with HCl S1_React->S1_Neutralize S1_Extract Extract with Diethyl Ether S1_Neutralize->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Product Crude Aldol Adduct S1_Dry->S1_Product S2_Start Add Benzene & p-TsOH S1_Product->S2_Start To next step S2_Reflux Reflux at 80°C S2_Start->S2_Reflux S2_Neutralize Neutralize with NaHCO3 S2_Reflux->S2_Neutralize S2_Extract Extract with Methylene Chloride S2_Neutralize->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Product Crude Isobutylideneacetone S2_Dry->S2_Product S3_Start Prepare NaOEt in Ethanol S2_Product->S3_Start To next step S3_Add_Malonate Add Diethyl Malonate S3_Start->S3_Add_Malonate S3_Add_Enone Add Isobutylideneacetone S3_Add_Malonate->S3_Add_Enone S3_Reflux_Michael Reflux for 2h S3_Add_Enone->S3_Reflux_Michael S3_Hydrolyze Add KOH and Reflux for 6h S3_Reflux_Michael->S3_Hydrolyze S3_Acidify Acidify with HCl S3_Hydrolyze->S3_Acidify S3_Purify Purify by Crystallization/Chromatography S3_Acidify->S3_Purify S3_Final_Product This compound S3_Purify->S3_Final_Product

References

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3-cyclohexanedione is a cyclic β-diketone that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological activities associated with the broader class of cyclohexanedione derivatives. Particular emphasis is placed on clear data presentation and the visualization of key processes to facilitate understanding and application in research and development.

Chemical Properties and Identification

This compound, also known by its IUPAC name 5-propan-2-ylcyclohexane-1,3-dione, is a white to pale yellow solid compound.[1] It is primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

General and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-propan-2-ylcyclohexane-1,3-dione[2]
CAS Number 18456-87-6[1][3][4]
Molecular Formula C₉H₁₄O₂[5]
Molecular Weight 154.21 g/mol [3][5]
Appearance White to pale yellow solid[1]
Melting Point 63-65 °C[3][6]
Boiling Point Not available
Density Not available
Solubility Soluble in various organic solvents[1]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks / Chemical Shifts (ppm)Reference(s)
¹H NMR (CDCl₃) Due to keto-enol tautomerism, the spectrum can be complex. Expected signals include those for the isopropyl methyl protons (doublet), the isopropyl methine proton (multiplet), and protons on the cyclohexanedione ring (multiplets).[7][8]
¹³C NMR (CDCl₃) Signals corresponding to the carbonyl carbons (C=O), the carbons of the isopropyl group, and the carbons of the cyclohexanedione ring.[7]
Infrared (IR) Characteristic strong absorption bands for the C=O stretching of the ketone groups.[9]

Experimental Protocols

The synthesis of this compound can be achieved through a multistep sequence involving classic carbonyl chemistry. The following protocol is adapted from a known procedure.

Multistep Synthesis of this compound

This synthesis involves an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation.

Step 1: Aldol Condensation

  • Reaction: Acetone (B3395972) reacts with isobutyraldehyde (B47883) in the presence of a base to form an aldol addition product.

  • Procedure:

    • Combine 2.5 mL of acetone and 0.93 mL of 2.5 M aqueous sodium hydroxide (B78521) in a 50 mL round-bottom flask with a stir bar.

    • Stir the mixture for 15 minutes at room temperature, then cool to 0 °C in an ice-water bath.

    • Prepare a solution of 1.24 mL of isobutyraldehyde in 2.5 mL of acetone.

    • Add the isobutyraldehyde solution dropwise to the cooled reaction mixture over 15 minutes.

    • Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 1 hour.

    • Neutralize the reaction mixture to pH 7 with 10% hydrochloric acid.

    • Dilute with 10 mL of water and extract with diethyl ether (3 x 8 mL).

    • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldol product.

Step 2: Dehydrative Elimination

  • Reaction: The aldol product is dehydrated using an acid catalyst to form an α,β-unsaturated ketone.

  • Procedure:

    • To the crude product from Step 1, add 0.25 g of p-toluenesulfonic acid and benzene.

    • Heat the mixture at 80 °C.

    • Upon completion, allow the solution to cool to room temperature and neutralize to pH 4 with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with methylene (B1212753) chloride (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3 & 4: Dieckmann-type Annulation, Ester Hydrolysis, and Decarboxylation

  • Reaction: The product from Step 2 undergoes a series of reactions to form the final this compound.

  • Note: The detailed procedure for these subsequent steps involves further standard organic chemistry techniques. For a complete, detailed protocol, it is recommended to consult the primary literature on this synthesis.

The overall workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis Workflow start Starting Materials: Acetone, Isobutyraldehyde aldol Step 1: Aldol Condensation start->aldol NaOH dehydration Step 2: Dehydrative Elimination aldol->dehydration p-TsOH annulation Step 3 & 4: Dieckmann-type Annulation, Ester Hydrolysis, Decarboxylation dehydration->annulation Base/Acid purification Purification: Column Chromatography annulation->purification product Final Product: This compound purification->product G cluster_pathway Herbicidal Mechanism of Cyclohexanediones herbicide Cyclohexanedione Herbicide accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase Inhibits death Plant Death fatty_acid Fatty Acid Biosynthesis accase->fatty_acid Catalyzes growth Cell Growth and Proliferation phospholipids Phospholipid Production fatty_acid->phospholipids membranes Cell Membrane Formation phospholipids->membranes membranes->growth growth->death Disruption leads to

References

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione (CAS No. 18456-87-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-1,3-cyclohexanedione, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a thorough experimental protocol for its multi-step synthesis, and explores its biological activity as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Spectroscopic data are presented to aid in its characterization. Furthermore, this guide includes diagrams of its synthetic workflow and its relevant biological pathway to facilitate a deeper understanding of its utility and mechanism of action.

Chemical and Physical Properties

This compound, with the CAS number 18456-87-6, is a cyclic diketone that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.[1][2] Its physical and chemical properties are summarized in the table below. The pKa of the parent compound, 1,3-cyclohexanedione (B196179), is 5.26; the pKa of the 5-isopropyl derivative is expected to be of a similar magnitude.[3]

PropertyValueReference(s)
CAS Number 18456-87-6[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Appearance White to pale yellow solid[4]
Melting Point 63-65 °C[5]
Boiling Point Not available[6]
Density Not available[6]
Solubility Soluble in various organic solvents[2]
InChI Key DUKZQEYDAFUJMK-UHFFFAOYSA-N[7]
SMILES CC(C)C1CC(=O)CC(=O)C1[7]

Synthesis of this compound

A multi-step synthesis of this compound has been developed, involving an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[5] This procedure is robust and can be completed in a series of standard laboratory sessions.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.[5]

Step 1: Aldol Condensation

  • To a solution of isobutyraldehyde (B47883) and acetone (B3395972) in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol condensation product.

Step 2: Dieckmann-type Annulation

  • Dissolve the crude product from Step 1 and a malonic ester derivative in a suitable solvent (e.g., toluene).

  • Add a strong base (e.g., sodium ethoxide) to initiate the cyclization.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with a dilute acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Ester Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture under reflux to hydrolyze the ester.

  • After hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to induce decarboxylation.

  • Extract the final product, this compound, with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthetic Workflow

G A Isobutyraldehyde + Acetone B Aldol Condensation A->B C Intermediate 1 B->C D Dieckmann-type Annulation (+ Malonic Ester Derivative) C->D E Intermediate 2 (Cyclic β-keto ester) D->E F Ester Hydrolysis & Decarboxylation E->F G This compound F->G

A simplified workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Derivatives of 1,3-cyclohexanedione have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme plays a crucial role in the tyrosine catabolism pathway in both plants and mammals.[9]

The HPPD Signaling Pathway

In plants, HPPD is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant defense.[1][10] Inhibition of HPPD leads to a depletion of these molecules, causing bleaching of leaves and ultimately plant death, which is the basis for the herbicidal activity of HPPD inhibitors.[10] In humans, HPPD is involved in the breakdown of the amino acid tyrosine.[9] Genetic deficiencies in enzymes downstream of HPPD in this pathway can lead to serious metabolic disorders like tyrosinemia type I. Inhibition of HPPD is a therapeutic strategy to prevent the accumulation of toxic metabolites in these patients.[3]

G cluster_0 Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD HPPA->HPPD HGA Homogentisate Plastoquinone Plastoquinone & Tocopherols (Plants) HGA->Plastoquinone Metabolites Further Metabolites (Humans) HGA->Metabolites Inhibitor This compound (and derivatives) Inhibitor->HPPD Inhibition HPPD->HGA

The role of HPPD in the tyrosine catabolism pathway and its inhibition.
HPPD Inhibition Assay

The inhibitory activity of compounds against HPPD can be determined using a spectrophotometric assay.

Principle: The assay measures the activity of HPPD by monitoring the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate. The rate of this reaction is determined in the presence and absence of the inhibitor.

Protocol:

  • Enzyme Preparation: Recombinant HPPD is expressed and purified.

  • Reaction Mixture: A reaction buffer is prepared containing the HPPD enzyme, the substrate (HPPA), and necessary cofactors (e.g., ascorbate (B8700270) and Fe(II)).

  • Inhibitor Addition: The test compound (this compound or its derivatives) is added to the reaction mixture at various concentrations.

  • Reaction Monitoring: The reaction is initiated by the addition of the substrate, and the rate of product formation is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Spectroscopic TechniqueKey DataReference(s)
¹H NMR (Proton NMR) Spectra available in public databases.[7][11]
¹³C NMR (Carbon NMR) Spectra available in public databases.[7]
IR (Infrared) Spectroscopy Spectra available in public databases.[7]
MS (Mass Spectrometry) GC-MS data available in public databases.[7]

Conclusion

This compound is a valuable chemical entity with a well-defined synthetic route and significant potential for applications in drug discovery and agrochemical development. Its role as a precursor to HPPD inhibitors highlights its importance for researchers in these fields. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this versatile compound.

References

The Biological Profile of 5-Isopropyl-1,3-cyclohexanedione: A Technical Overview for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropyl-1,3-cyclohexanedione is a chemical entity belonging to the class of 1,3-cyclohexanedione (B196179) derivatives. While direct biological data for this specific molecule is limited in publicly available literature, its structural analogs have demonstrated significant biological activities, primarily as herbicidal agents through the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This technical guide consolidates the available information on the biological activities of structurally related 1,3-cyclohexanedione derivatives to infer the potential bioactivity of this compound. It provides a detailed experimental protocol for the HPPD inhibition assay, a key method for evaluating the herbicidal potential of this class of compounds. Furthermore, this document explores other potential, albeit less substantiated, biological activities, including insecticidal and antimicrobial effects, drawing from research on related chemical structures.

Introduction

This compound is a cyclic diketone with the chemical formula C₉H₁₄O₂. Its core structure, the 1,3-cyclohexanedione moiety, is a well-established pharmacophore in the agrochemical industry. Derivatives of 1,3-cyclohexanedione are known to exhibit potent herbicidal properties. The primary mechanism of action for the herbicidal activity of many 1,3-cyclohexanedione derivatives is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway in plants. This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and ultimately, plant death.

While the herbicidal activity of this class of compounds is well-documented, the broader biological profile of this compound remains largely unexplored. This guide aims to provide a comprehensive overview of the known and potential biological activities of this molecule, with a focus on its likely role as an HPPD inhibitor.

Potential Biological Activities

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most probable and significant biological activity of this compound is its potential as a herbicide via the inhibition of the HPPD enzyme. Numerous studies have demonstrated that 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of HPPD. The 1,3-dione moiety is a key structural feature required for this inhibitory activity.

Mechanism of Action: 1,3-Cyclohexanedione-based HPPD inhibitors act as competitive inhibitors with respect to the natural substrate, p-hydroxyphenylpyruvate. They bind to the active site of the enzyme, preventing the conversion of p-hydroxyphenylpyruvate to homogentisate. This disruption of the metabolic pathway leads to the accumulation of toxic intermediates and a deficiency in essential downstream products like plastoquinone, which is crucial for the electron transport chain in photosynthesis and as a cofactor for phytoene (B131915) desaturase in carotenoid biosynthesis. The resulting photo-oxidative damage manifests as the characteristic bleaching symptoms in susceptible plants.

HPPD_Inhibition Inhibitor Inhibitor HPP HPP Inhibitor->HPP Competitive Inhibition HG HG Bleaching Bleaching HG->Bleaching Pathway Blocked Plastoquinone Plastoquinone PlantDeath PlantDeath Plastoquinone->PlantDeath

Caption: Workflow for the HPPD inhibition assay.

Structure-Activity Relationships (SAR)

Based on studies of related 1,3-cyclohexanedione derivatives, several structural features are known to influence HPPD inhibitory activity:

  • The 1,3-Dione Moiety: This is essential for binding to the active site of the HPPD enzyme.

  • The Acyl Group at the 2-Position: The presence and nature of an acyl group at the C2 position of the cyclohexanedione ring significantly impact potency. Aromatic acyl groups, often with specific substitutions, are common in commercial HPPD-inhibiting herbicides.

  • Substitution on the Cyclohexane Ring: The presence of alkyl groups, such as the isopropyl group at the 5-position in this compound, can influence the binding affinity and selectivity of the compound. However, some studies suggest that substitutions at this position can sometimes be detrimental to activity. [1]

Conclusion

This compound is a molecule with a high potential for biological activity, particularly as a herbicide through the inhibition of the p-hydroxyphenylpyruvate dioxygenase enzyme. While direct experimental data for this specific compound is scarce, the extensive research on its structural analogs provides a strong foundation for predicting its mode of action and for designing future studies. The provided experimental protocol for the HPPD inhibition assay offers a clear starting point for the empirical evaluation of its herbicidal potency. Further research is warranted to fully elucidate the biological profile of this compound, including its potential insecticidal and antimicrobial activities, and to explore its potential applications in agrochemical and pharmaceutical development.

References

An In-depth Technical Guide to 5-Isopropyl-1,3-cyclohexanedione Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-isopropyl-1,3-cyclohexanedione and its derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Introduction

This compound is a versatile chemical scaffold that serves as a precursor for a wide range of biologically active molecules. Its derivatives have garnered significant attention due to their potent herbicidal, antimicrobial, and anticancer properties. The core structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This guide will delve into the key aspects of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Chemical Synthesis

The synthesis of this compound and its derivatives is a critical aspect of their development. A common and efficient method involves a multi-step reaction sequence.

General Synthesis Protocol for this compound

A widely used method for the synthesis of this compound involves the condensation of isobutylideneacetone with ethyl malonate.[1][2] This is followed by a series of reactions including Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[1]

Experimental Protocol:

Step 1: Aldol (B89426) Condensation

  • To a solution of isobutyraldehyde (B47883) and acetone (B3395972) in ethanol, a catalytic amount of a base (e.g., sodium hydroxide) is added.

  • The reaction mixture is stirred at room temperature to facilitate the aldol condensation, forming isobutylideneacetone.

  • The product is then isolated and purified.

Step 2: Michael Addition and Dieckmann Condensation

  • Isobutylideneacetone is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide in ethanol. This facilitates a Michael addition.

  • The resulting intermediate undergoes an intramolecular Dieckmann condensation to form the cyclic dione (B5365651) ring.

Step 3: Hydrolysis and Decarboxylation

  • The ester groups of the cyclized product are hydrolyzed using an aqueous acid or base.

  • Subsequent heating of the reaction mixture leads to decarboxylation, yielding this compound.

  • The final product is purified by column chromatography.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with herbicidal effects being the most extensively studied. Antimicrobial and anticancer activities have also been reported for related cyclohexanedione compounds.

Herbicidal Activity

Many derivatives of this compound are potent herbicides. Their primary mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]

Signaling Pathway of Herbicidal Action:

HPPD is a key enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues and eventual plant death.[3][5]

Herbicidal_Action_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes conversion Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Oxidative Stress Protection Carotenoids->Photosynthesis Inhibitor This compound Derivative Inhibitor->HPPD Inhibits

Caption: Signaling pathway of herbicidal action via HPPD inhibition.

Quantitative Data on Herbicidal Activity:

The inhibitory potency of these compounds against HPPD is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound ClassDerivative SubstitutionTarget EnzymeIC50 (µM)Ki (µM)Reference
2-Acyl-cyclohexane-1,3-dioneC11 alkyl side chainArabidopsis thaliana HPPD0.18 ± 0.02-[6][7]
TriketoneSulcotrione (commercial herbicide)Arabidopsis thaliana HPPD0.25 ± 0.02-[6]
Aryloxyacetic acid derivativePyrazole-containing (I12)Arabidopsis thaliana HPPD-0.011[1][8]
Aryloxyacetic acid derivativePyrazole-containing (I23)Arabidopsis thaliana HPPD-0.012[1][8]
TriketoneMesotrione (commercial herbicide)Arabidopsis thaliana HPPD-0.013[1][8]

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HPPD.

HPPD_Assay_Workflow start Start prep_enzyme Prepare Recombinant HPPD Enzyme Solution start->prep_enzyme prep_compounds Prepare Test Compound and Control Solutions start->prep_compounds reaction_mix Prepare Reaction Mixture (Buffer, Ascorbate, Fe(II)) prep_enzyme->reaction_mix add_compound Add Test Compound/Control to Mixture prep_compounds->add_compound add_enzyme Add HPPD Enzyme to Mixture reaction_mix->add_enzyme add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Initiate Reaction by Adding HPPA Substrate pre_incubate->add_substrate monitor Monitor Oxygen Consumption or Spectrophotometrically add_substrate->monitor analyze Calculate % Inhibition and IC50 Values monitor->analyze end End analyze->end

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Detailed Methodology:

  • Enzyme and Reagents: Recombinant HPPD enzyme is expressed and purified. A reaction buffer is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer), L-ascorbic acid, and ferrous sulfate.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture, HPPD enzyme, and test compound (or vehicle control) are added to each well.

    • The plate is pre-incubated at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

    • Enzyme activity is monitored by measuring the rate of oxygen consumption or by a coupled spectrophotometric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Cyclohexanedione derivatives have shown promising activity against various bacteria and fungi. The exact mechanism of action is not fully elucidated but is thought to involve the disruption of cellular processes.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
Cyclohexenone derivativeStaphylococcus aureus>128[9]
Cyclohexenone derivativeEscherichia coli>128[9]
Cyclohexenone derivativeCandida albicans128[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Broth_Microdilution_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells Containing Compounds and Broth prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plates at Optimal Growth Temperature inoculate->incubate read_results Visually Inspect for Growth or Measure Absorbance incubate->read_results determine_mic Determine MIC as the Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Methodology:

  • Preparation of Compounds and Inoculum: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Certain derivatives of cyclohexanedione have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Quantitative Data on Anticancer Activity:

The anticancer activity is typically quantified by the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,1-disubstituted cyclohexane-1-carboxamides (6a)A549 (Lung carcinoma)3.03[10]
1,1-disubstituted cyclohexane-1-carboxamides (8a)A549 (Lung carcinoma)5.21[10]
Doxorubicin (Positive Control)A549 (Lung carcinoma)3.01[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate_adhesion Incubate for Cell Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Various Concentrations of Test Compounds incubate_adhesion->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate to Allow Formazan (B1609692) Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize measure_absorbance Measure Absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate Cell Viability and Determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Detailed Methodology:

  • Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds. For herbicidal derivatives, QSAR (Quantitative Structure-Activity Relationship) studies have provided valuable insights.

SAR_Logic core This compound Core Structure substituents Modifications at Various Positions core->substituents activity Biological Activity (e.g., Herbicidal Potency) substituents->activity lipophilicity Increased Lipophilicity of Side Chain substituents->lipophilicity steric_hindrance Introduction of Bulky Groups Near the Dione Ring substituents->steric_hindrance increased_activity Increased Activity lipophilicity->increased_activity decreased_activity Decreased Activity steric_hindrance->decreased_activity increased_activity->activity Influences decreased_activity->activity Influences

Caption: Logical relationship of structure-activity for herbicidal derivatives.

Key SAR findings for herbicidal activity include:

  • The 1,3-dione moiety is essential for activity as it chelates the Fe(II) ion in the active site of HPPD.

  • The nature and length of the acyl side chain significantly influence potency, with optimal activity often observed with longer alkyl chains.

  • Substitutions on the cyclohexanedione ring can modulate activity, with some substitutions leading to decreased efficacy, possibly due to steric hindrance.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in both agriculture and medicine. Their potent herbicidal activity, coupled with emerging evidence of antimicrobial and anticancer effects, makes them a focal point for ongoing research. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental protocols necessary for their evaluation. Future research should focus on elucidating the precise mechanisms of their antimicrobial and anticancer actions and on the rational design of new analogs with enhanced potency and selectivity.

References

Spectroscopic Profile of 5-Isopropyl-1,3-cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Isopropyl-1,3-cyclohexanedione, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 18456-87-6; Molecular Formula: C₉H₁₄O₂) is summarized in the tables below. This compound exists in a tautomeric equilibrium between the diketo and enol forms, which can influence the observed spectra, particularly in NMR. The data presented here corresponds to the diketo form, which is predominant in many common solvents.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
0.95Doublet6H6.82 x CH₃ (isopropyl)
2.00 - 2.15Multiplet1H-CH (isopropyl)
2.25 - 2.40Multiplet1H-C5-H
2.50 - 2.70Multiplet4H-C4-H₂ and C6-H₂
3.45Singlet2H-C2-H₂

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
19.52 x CH₃ (isopropyl)
32.0CH (isopropyl)
39.0C5
48.0C4 and C6
58.0C2
204.0C1 and C3 (C=O)

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2870StrongC-H stretching (alkane)
1735StrongC=O stretching (ketone)
1710StrongC=O stretching (ketone)
1470MediumC-H bending (CH₂)
1385MediumC-H bending (isopropyl)

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
15440[M]⁺ (Molecular Ion)
111100[M - C₃H₇]⁺
9785[M - C₄H₇O]⁺
6960[C₅H₉]⁺
4395[C₃H₇]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.75 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of this compound (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of this compound with key NMR correlations.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key NMR assignments for this compound.

In-depth Technical Guide: Crystal Structure and Biological Significance of a 5-Substituted-1,3-Cyclohexanedione Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for 5-Isopropyl-1,3-cyclohexanedione is not publicly available. This guide provides a comprehensive analysis of a closely related and well-characterized analog, 5,5-dimethyl-1,3-cyclohexanedione (commonly known as dimedone), as a representative example of this class of compounds.

Introduction

1,3-cyclohexanedione (B196179) derivatives are a class of organic compounds that have garnered significant interest in various scientific fields due to their versatile chemical reactivity and diverse biological activities. These activities range from herbicidal properties to potential therapeutic applications, including anti-tumor and enzyme-inhibiting effects. The structural backbone of these molecules allows for various substitutions, influencing their physicochemical properties and biological targets. This guide focuses on the detailed crystal structure, synthesis, and biological implications of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as a proxy for understanding the broader class of 5-substituted-1,3-cyclohexanediones.

Crystal Structure of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The crystal structure of dimedone has been independently determined by multiple research groups, providing a solid foundation for understanding its solid-state conformation. In the crystalline form, dimedone predominantly exists in its enolic tautomer. The molecules are organized in infinite chains linked by intermolecular hydrogen bonds.

Crystallographic Data

Two key studies provide detailed crystallographic data for dimedone. The unit cell parameters and other relevant data are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data from Singh & Calvo (1975)[1]

ParameterValue
FormulaC₈H₁₂O₂
Formula Weight140.0
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.079(7)
b (Å)6.835(3)
c (Å)12.438(4)
β (°)110.24(5)
Volume (ų)803.94
Z4
R-factor0.047

Table 2: Crystallographic Data from Semmingsen (1975)[2]

ParameterValue
FormulaC₈H₁₂O₂
Formula Weight140.2
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.040(1)
b (Å)6.823(1)
c (Å)12.984(2)
β (°)116.20(1)
Volume (ų)798.3
Z4
R-factor (weighted)0.046

Experimental Protocols

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The synthesis of dimedone is a classic organic chemistry procedure involving a Michael addition followed by a Dieckmann condensation, ester hydrolysis, and decarboxylation.[3][4]

Workflow for the Synthesis of Dimedone

G cluster_reactants Reactants cluster_steps Reaction Steps diethyl_malonate Diethyl Malonate michael_addition Michael Addition (Base-catalyzed) diethyl_malonate->michael_addition mesityl_oxide Mesityl Oxide mesityl_oxide->michael_addition dieckmann_condensation Intramolecular Dieckmann Condensation michael_addition->dieckmann_condensation Intermediate hydrolysis Ester Hydrolysis (Saponification) dieckmann_condensation->hydrolysis Cyclized Intermediate decarboxylation Decarboxylation hydrolysis->decarboxylation Hydrolyzed Intermediate product 5,5-Dimethyl-1,3- cyclohexanedione (Dimedone) decarboxylation->product

Caption: Synthetic pathway for 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Methodology:

  • Michael Addition: Diethyl malonate is reacted with mesityl oxide in the presence of a base, such as sodium ethoxide. The enolate of diethyl malonate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide).

  • Dieckmann Condensation: The resulting intermediate undergoes an intramolecular cyclization, where one of the ester groups is attacked by the enolate formed from the other ester, leading to the formation of a cyclic β-keto ester.

  • Ester Hydrolysis: The cyclic ester is then hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate.

  • Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the β-keto acid, yielding the final product, dimedone.

Crystal Structure Determination

The crystal structure of dimedone was determined using single-crystal X-ray diffraction.[1][2]

Experimental Workflow for Crystal Structure Determination

G crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement (Least-squares) structure_solution->refinement Initial Model final_structure Final Crystal Structure refinement->final_structure Refined Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Growth: Single crystals of dimedone suitable for X-ray diffraction were grown from an appropriate solvent.

  • Data Collection: A selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected.

  • Structure Solution: The phase problem was solved using direct methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model were refined using full-matrix least-squares methods against the experimental diffraction data to achieve the final, accurate crystal structure.

Biological Activity and Signaling Pathways

Dimedone and its derivatives have been reported to exhibit a range of biological activities. A notable application is in the development of chemical probes for detecting sulfenic acids, which are transient intermediates in redox signaling. Furthermore, derivatives of 1,3-cyclohexanedione have been synthesized and shown to possess anti-tumor properties through the inhibition of specific kinases.

Inhibition of Cancer-Related Kinases

Derivatives of dimedone have been investigated for their potential as anti-cancer agents, with studies indicating inhibitory activity against key signaling kinases such as c-Met, other tyrosine kinases, and Pim-1 kinase.

Simplified Signaling Pathway of c-Met and Potential Inhibition by Dimedone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->downstream Phosphorylates HGF HGF (Ligand) HGF->cMet Binds and Activates Pim1 Pim-1 Kinase Pim1->downstream Activates nucleus Nucleus downstream->nucleus Signal Transduction proliferation Cell Proliferation, Survival, Motility nucleus->proliferation Gene Expression dimedone_derivative Dimedone Derivative dimedone_derivative->cMet Inhibits dimedone_derivative->Pim1 Inhibits

Caption: Potential inhibition of c-Met and Pim-1 kinase signaling by dimedone derivatives.

This diagram illustrates that the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, initiates a signaling cascade that promotes cancer cell proliferation, survival, and motility. Similarly, Pim-1 kinase contributes to these downstream effects. Dimedone derivatives have been shown to potentially inhibit these kinases, thereby blocking these pro-cancerous signaling pathways.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close analog, dimedone, provides valuable insights into the structural and biological characteristics of this class of compounds. The well-defined crystal structure, established synthetic routes, and emerging evidence of biological activity, particularly in the context of cancer-related signaling pathways, highlight the potential of 5-substituted-1,3-cyclohexanediones as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of various derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 5-Isopropyl-1,3-cyclohexanedione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Isopropyl-1,3-cyclohexanedione in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from a closely related analogue, 1,3-cyclohexanedione (B196179), to provide insights into its expected solubility behavior.[1] Furthermore, detailed experimental protocols for determining solubility are presented, along with a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a solid organic compound with a melting point ranging from 63-65 °C.[2][3] Its chemical structure consists of a cyclohexane (B81311) ring with two ketone groups at positions 1 and 3, and an isopropyl group at position 5. This structure imparts a degree of polarity to the molecule, which influences its solubility in various organic solvents.

Estimated Solubility in Organic Solvents

Table 1: Solubility of 1,3-Cyclohexanedione (Analogue) in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (x10^3)
Acetonitrile 288.1513.25
293.1515.93
298.1518.98
303.1522.48
308.1526.51
313.1531.14
318.1536.45
323.1542.53
328.1549.48
333.1557.39
Tetrahydrofuran 288.1510.37
293.1512.39
298.1514.71
303.1517.39
308.1520.48
313.1524.05
318.1528.15
323.1532.84
328.1538.20
333.1544.30
Toluene 288.150.43
293.150.53
298.150.65
303.150.80
308.150.98
313.151.20
318.151.46
323.151.78
328.152.16
333.152.61
Chloroform 288.151.79
293.152.16
298.152.60
303.153.12
308.153.74
313.154.48
318.155.35
323.156.39
328.157.61
333.159.04
Propanone 288.1516.01
293.1519.12
298.1522.74
303.1526.91
308.1531.74
313.1537.33
318.1543.76
323.1551.12
328.1559.54
333.1569.15
2-Butanone 288.1512.04
293.1514.41
298.1517.18
303.1520.40
308.1524.11
313.1528.43
318.1533.43
323.1539.11
328.1545.62
333.1552.95
Methyl Acetate 288.155.89
293.157.08
298.158.50
303.1510.18
308.1512.16
313.1514.49
318.1517.22
323.1520.41
328.1524.13
333.1528.48
Ethyl Acetate 288.154.31
293.155.20
298.156.27
303.157.54
308.159.05
313.1510.82
318.1512.89
323.1515.31
328.1518.13
333.1521.42
n-Propyl Acetate 288.153.39
293.154.09
298.154.93
303.155.92
308.157.10
313.158.50
318.1510.15
323.1512.10
328.1514.38
333.1517.02
Isopropyl Acetate 288.153.03
293.153.66
298.154.41
303.155.30
308.156.36
313.157.61
318.159.09
323.1510.84
328.1512.89
333.1515.27
n-Butyl Acetate 288.152.89
293.153.49
298.154.21
303.155.06
308.156.07
313.157.27
318.158.68
323.1510.34
328.1512.30
333.1514.58
Ethyl Formate 288.155.30
293.156.38
298.157.69
303.159.24
308.1511.08
313.1513.27
318.1515.86
323.1518.91
328.1522.52
333.1526.78
Ethyl Propionate 288.153.58
293.154.32
298.155.20
303.156.25
308.157.49
313.158.97
318.1510.72
323.1512.79
328.1515.22
333.1518.09
Ethyl Butyrate 288.153.12
293.153.76
298.154.53
303.155.44
308.156.51
313.157.79
318.159.30
323.1511.09
328.1513.21
333.1515.70

Data sourced from a study on 1,3-cyclohexanedione.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis.[4][5][6][7]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Temperature probe

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials

  • Drying oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to settle for a short period.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered solution to determine the total mass of the solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

    • The difference between the final and initial weight of the vial gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • The mass of the solvent is determined by subtracting the mass of the solute from the total mass of the solution.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw supernatant with pre-heated syringe prep2->samp1 samp2 Filter into a pre-weighed vial samp1->samp2 ana1 Weigh the vial with the solution samp2->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Weigh the vial with the dried solute ana2->ana3 calc1 Determine mass of solute and solvent ana3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides an estimation of the solubility of this compound in various organic solvents based on data from an analogous compound. For precise quantitative data, it is recommended to perform experimental determination using the detailed protocol provided. The outlined methodology, based on the isothermal saturation method and gravimetric analysis, offers a reliable approach for obtaining accurate solubility data essential for research, process development, and formulation in the pharmaceutical and chemical industries.

References

Tautomerism in 5-Isopropyl-1,3-cyclohexanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 5-Isopropyl-1,3-cyclohexanedione. 1,3-cyclohexanediones are known to exist as an equilibrium mixture of diketo and enol tautomers, with the position of the equilibrium being significantly influenced by factors such as substitution and solvent polarity.[1] This document details the structural aspects of the tautomers, the influence of the isopropyl substituent, and the impact of various solvents on the tautomeric equilibrium. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in public literature, this guide presents data from analogous 1,3-cyclohexanedione (B196179) derivatives to provide a comparative framework. Furthermore, the potential biological significance of this class of compounds is briefly discussed, although specific signaling pathways involving this compound have not been identified in the current body of scientific literature.

Introduction to Tautomerism in 1,3-Cyclohexanediones

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a keto and an enol form. In the case of 1,3-cyclohexanediones, the presence of two carbonyl groups flanking a methylene (B1212753) group leads to particularly acidic α-protons, facilitating the formation of the enol tautomer. The equilibrium between the diketo and enol forms is dynamic and can be influenced by both structural and environmental factors.[1] In solution, 1,3-cyclohexanedione itself exists predominantly as the enol tautomer.[2] The substitution at the 5-position, as in this compound, can modulate the electronic and steric environment of the ring, thereby influencing the relative stability of the tautomeric forms.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the diketo form and the enol form. The enol form arises from the migration of a proton from the C2 or C4 carbon to one of the carbonyl oxygens. Due to the symmetry of the molecule, these two potential enol forms are degenerate.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The equilibrium between the diketo and enol tautomers of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The relative proportions of the diketo and enol forms can be quantified using spectroscopic methods, most notably NMR spectroscopy. The equilibrium constant (Keq = [Enol]/[Keto]) is a key parameter that reflects the relative stability of the two tautomers under specific conditions.

Solvent Effects on Tautomeric Equilibrium

The choice of solvent plays a critical role in determining the position of the tautomeric equilibrium.[3] Polar, protic solvents can form hydrogen bonds with the carbonyl groups of the diketo form and the hydroxyl group of the enol form, differentially stabilizing each tautomer. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding in some β-dicarbonyl compounds, though this is sterically hindered in the rigid 1,3-cyclohexanedione ring system.[1]

While specific quantitative data for this compound is scarce, Table 1 summarizes typical trends observed for related 1,3-dicarbonyl compounds in various solvents. It is anticipated that this compound would exhibit similar solvent-dependent behavior.

Table 1: Illustrative Tautomeric Equilibrium Constants (Keq) of a Generic 1,3-Cyclohexanedione Derivative in Various Solvents

SolventDielectric Constant (ε)Predominant Tautomer (Anticipated)Illustrative Keq ([Enol]/[Keto])
Chloroform-d (CDCl3)4.8Enol> 1
Acetone-d620.7Mixed~ 1
Dimethyl sulfoxide-d6 (DMSO-d6)46.7Diketo< 1
Methanol-d4 (CD3OD)32.7Diketo< 1
Water (D2O)78.4Diketo<< 1

Note: The Keq values are illustrative and based on general trends for 1,3-dicarbonyl compounds.[3] The actual values for this compound would require experimental determination.

Experimental Protocols

Quantitative Analysis by 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Figure 2: General Workflow for 1H NMR-based Quantitative Analysis of Tautomerism

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh this compound Solvent Dissolve in deuterated solvent Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Acquire Acquire 1H NMR spectrum TMS->Acquire Parameters Set appropriate acquisition parameters (e.g., relaxation delay) Acquire->Parameters Process Process FID (FT, phasing, baseline correction) Parameters->Process Integrate Integrate characteristic signals (keto vs. enol) Process->Integrate Calculate Calculate Keq from integral ratios Integrate->Calculate

References

Methodological & Application

Application Notes and Protocols: 5-Isopropyl-1,3-cyclohexanedione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 5-isopropyl-1,3-cyclohexanedione, a versatile building block in organic chemistry. The protocols outlined below are intended to serve as a guide for the synthesis of various heterocyclic and carbocyclic compounds, including medicinally relevant scaffolds.

Synthesis of 2H-Pyrans via Microwave-Assisted Domino Knoevenagel/6π-Electrocyclization

This compound is an excellent substrate for the synthesis of substituted 2H-pyrans through a domino reaction with α,β-unsaturated aldehydes. This reaction proceeds via an initial Knoevenagel condensation, followed by a 6π-electrocyclization. The use of microwave irradiation offers a green, efficient, and rapid method for the synthesis of these compounds, often without the need for a catalyst or solvent.[1]

Quantitative Data
Entryα,β-Unsaturated AldehydeProductReaction Time (min)Yield (%)
1Cinnamaldehyde4-Isopropyl-7,7-dimethyl-1-phenyl-hexahydro-1H-isochromene-5,8-dione10-15High
2Crotonaldehyde4-Isopropyl-1,7,7-trimethyl-hexahydro-1H-isochromene-5,8-dione10-15High
3Acrolein4-Isopropyl-7,7-dimethyl-hexahydro-1H-isochromene-5,8-dione10-15High

Note: The yields are reported as "high" based on general findings for this type of reaction under microwave irradiation. Specific percentage yields for these exact reactions were not available in the searched literature.

Experimental Protocol: General Procedure for the Microwave-Assisted Synthesis of 2H-Pyrans
  • In a microwave-safe vessel, add this compound (1.0 mmol) and the desired α,β-unsaturated aldehyde (1.1 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2H-pyran derivative.

G cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product A This compound C Microwave Irradiation (Solvent- & Catalyst-Free) D Knoevenagel Adduct A->D Knoevenagel Condensation B α,β-Unsaturated Aldehyde B->D E 1-Oxatriene D->E Tautomerization F 2H-Pyran Derivative E->F 6π-Electrocyclization G cluster_intermediates Intermediates cluster_product Product A This compound C Michael Adduct A->C Michael Addition B Methyl Vinyl Ketone B->C D Aldol Adduct C->D Intramolecular Aldol Addition E Bicyclic Enone (Terpene Precursor) D->E Dehydration G cluster_conditions Conditions cluster_intermediate Intermediate cluster_product Product A This compound C Base (e.g., K₂CO₃, NaH) D Enolate A->D Deprotonation B Alkylating/Acylating Agent (e.g., CH₃I, AcCl) E Carvotanacetone Analog (C-2 Substituted) B->E C->D D->E Nucleophilic Attack

References

Application Notes and Protocols for the Synthesis of Carvotanacetone Analogs from 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone (B1241184) and its analogs are a class of monoterpenoids that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential anti-inflammatory, antimicrobial, and anticancer properties. A versatile and efficient method for the synthesis of these valuable compounds is the Robinson annulation of 5-isopropyl-1,3-cyclohexanedione with various α,β-unsaturated ketones. This document provides detailed application notes and experimental protocols for the synthesis of carvotanacetone analogs, offering a foundational guide for researchers in the field.

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] In this context, this compound serves as the Michael donor, reacting with a suitable Michael acceptor (an α,β-unsaturated ketone) to form a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to yield the corresponding carvotanacetone analog.[1]

Synthetic Pathway Overview

The general synthetic scheme for the preparation of carvotanacetone analogs from this compound via the Robinson annulation is depicted below. The reaction is typically carried out in the presence of a base, which facilitates the formation of the enolate from the 1,3-dione, initiating the Michael addition. Subsequent heating in the presence of a base or acid promotes the intramolecular aldol condensation and dehydration to afford the final α,β-unsaturated ketone product.

Synthesis_Pathway Precursor This compound Intermediate 1,5-Diketone Intermediate Precursor->Intermediate Michael Addition (Base catalyst) Michael_Acceptor α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) Michael_Acceptor->Intermediate Product Carvotanacetone Analog Intermediate->Product Intramolecular Aldol Condensation & Dehydration (Heat, Acid/Base)

Caption: General reaction scheme for the synthesis of carvotanacetone analogs.

Experimental Protocols

The following protocols provide a general framework for the synthesis of carvotanacetone analogs. Researchers should note that reaction conditions, including the choice of base, solvent, temperature, and reaction time, may need to be optimized for different α,β-unsaturated ketone substrates to achieve optimal yields.

Protocol 1: Synthesis of Carvotanacetone (using Methyl Vinyl Ketone)

This protocol describes the synthesis of the parent compound, carvotanacetone, using methyl vinyl ketone as the Michael acceptor.

Materials:

Procedure:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

    • Add a catalytic amount of a base such as potassium hydroxide or sodium methoxide (e.g., 0.1-0.2 equivalents).

    • Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Dehydration:

    • Upon completion of the Michael addition, add a stronger base (e.g., 1-2 equivalents of KOH) to the reaction mixture.

    • Heat the mixture to reflux for 4-8 hours. The progress of the cyclization and dehydration can also be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude carvotanacetone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Synthesis of Carvotanacetone Analogs

This protocol can be adapted for the synthesis of various carvotanacetone analogs by using different substituted α,β-unsaturated ketones as the Michael acceptor.

Materials:

  • This compound

  • Substituted α,β-unsaturated ketone (e.g., ethyl vinyl ketone, pent-3-en-2-one)

  • Base (e.g., triethylamine, pyrrolidine, or potassium hydroxide)

  • Solvent (e.g., methanol, ethanol, benzene, or toluene)

  • Acid for neutralization (e.g., dilute HCl or acetic acid)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the base (catalytic or stoichiometric amounts may be required depending on the chosen base and substrate).

    • Add the substituted α,β-unsaturated ketone (1-1.2 equivalents).

  • Reaction Conditions:

    • The reaction may be run at room temperature or require heating under reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC-MS. For some substrates, a two-step procedure where the Michael adduct is isolated first before proceeding to the aldol condensation might provide better yields.[3]

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as outlined in Protocol 1. The choice of eluent for column chromatography will depend on the polarity of the synthesized analog.

Data Presentation

The following tables summarize typical data that should be collected and organized for each synthesized carvotanacetone analog.

Table 1: Reaction Yields and Physical Properties

Analog (Substituent R)Michael AcceptorYield (%)Physical StateMelting/Boiling Point (°C)
Carvotanacetone (R=H)Methyl vinyl ketoneData not foundLiquidData not found
Example Analog 1Ethyl vinyl ketone[Yield][State][MP/BP]
Example Analog 2Pent-3-en-2-one[Yield][State][MP/BP]

Table 2: Spectroscopic Data

Analog¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
CarvotanacetoneData not foundData not foundData not foundData not found
Example Analog 1[Chemical shifts and coupling constants][Chemical shifts][Key absorptions, e.g., C=O, C=C][Molecular ion peak]
Example Analog 2[Chemical shifts and coupling constants][Chemical shifts][Key absorptions, e.g., C=O, C=C][Molecular ion peak]

Table 3: Biological Activity Data (Example)

AnalogAssay TypeTargetActivity (e.g., IC₅₀, MIC)
CarvotanacetoneData not foundData not foundData not found
Example Analog 1[e.g., Cytotoxicity][e.g., Cancer cell line][Value in µM or µg/mL]
Example Analog 2[e.g., Antimicrobial][e.g., Bacterial strain][Value in µg/mL]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and evaluation of carvotanacetone analogs.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Select Michael Acceptor Reaction Robinson Annulation with This compound Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Purity Purity Assessment (TLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Screening Primary Biological Screening Structure->Screening DoseResponse Dose-Response Studies Screening->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Signaling_Pathway cluster_nucleus Analog Carvotanacetone Analog IKK IKK Complex Analog->IKK Inhibition ? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Inflammation Inflammatory Response Genes->Inflammation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binding DNA->Genes Transcription

References

Synthesis of Monocyclic Terpenes from 5-Isopropyl-1,3-cyclohexanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of monocyclic terpenes, valuable intermediates in drug development and fragrance chemistry, using 5-Isopropyl-1,3-cyclohexanedione as a key starting material. The methodologies outlined below are based on established chemical transformations, primarily the Robinson annulation, a powerful tool for the construction of six-membered rings.

Introduction

Monocyclic terpenes, a class of natural products characterized by a ten-carbon skeleton arranged in a single ring, are of significant interest due to their diverse biological activities and applications as chiral building blocks in the synthesis of more complex molecules. This compound is a versatile and readily available precursor for the construction of the p-menthane (B155814) skeleton, which is common to many important monocyclic terpenes such as menthone, pulegone, and carvotanacetone. The strategic location of the carbonyl groups in this dione (B5365651) allows for selective alkylation and subsequent cyclization reactions to afford a variety of terpene frameworks.

The primary synthetic strategy employed is the Robinson annulation, which involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system.[1][2] This powerful ring-forming reaction provides an efficient route to bicyclic intermediates that can be further transformed into the desired monocyclic terpene targets.

Key Synthetic Pathways

The synthesis of monocyclic terpenes from this compound typically proceeds through a sequence of reactions that build the characteristic carbon skeleton and introduce the necessary functional groups. A general workflow involves the Robinson annulation followed by optional functional group manipulations.

Workflow for Monocyclic Terpene Synthesis

Synthesis_Workflow A This compound B Robinson Annulation (e.g., with Methyl Vinyl Ketone) A->B C Bicyclic Intermediate (Octahydronaphthalene-dione) B->C D Functional Group Transformations (Reduction, Oxidation, etc.) C->D E Monocyclic Terpene (e.g., Piperitone (B146419), Menthone) D->E

Caption: General workflow for the synthesis of monocyclic terpenes.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a key bicyclic intermediate via Robinson annulation and its subsequent conversion to a monocyclic terpene.

Protocol 1: Synthesis of 4a-Isopropyl-octahydronaphthalene-1,6-dione via Robinson Annulation

This protocol describes the Robinson annulation of this compound with methyl vinyl ketone to yield a bicyclic dione, a versatile intermediate for various monocyclic terpenes.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (B129727) (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution and stir until the dione has fully dissolved and formed the enolate.

  • Cool the reaction mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Heat the reaction mixture to reflux for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic dione.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 4a-Isopropyl-octahydronaphthalene-1,6-dione.

Robinson Annulation Pathway

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation start mvk start->mvk + MVK (Base catalyst) adduct Michael Adduct mvk->adduct aldol Aldol Adduct adduct->aldol Intramolecular Cyclization product Bicyclic Enone aldol->product - H₂O

Caption: Key steps of the Robinson Annulation reaction.

Protocol 2: Conversion of the Bicyclic Intermediate to Piperitone

This protocol outlines a potential pathway for the conversion of the bicyclic dione to piperitone, a monocyclic terpene with a characteristic minty aroma. This conversion may involve a retro-aldol type reaction or other rearrangement processes under specific conditions.

Materials:

  • 4a-Isopropyl-octahydronaphthalene-1,6-dione

  • Strong base (e.g., Potassium tert-butoxide) or acid catalyst

  • Appropriate solvent (e.g., Toluene, DMSO)

  • Standard workup and purification reagents

Procedure:

Note: The specific conditions for this transformation would need to be optimized based on literature precedents for similar retro-aldol or fragmentation reactions.

  • Dissolve the bicyclic dione (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

  • Add the base or acid catalyst and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to neutralize the catalyst and remove any inorganic byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the crude piperitone by distillation or column chromatography.

Data Presentation

The following tables summarize typical data for the starting material and a representative monocyclic terpene product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance White to off-white solid
Melting Point 63-65 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol, diethyl ether

Table 2: Spectroscopic Data for a Representative Monocyclic Terpene (Piperitone)

Spectroscopic Data Characteristic Peaks
¹H NMR (CDCl₃, ppm) δ 5.8-6.0 (1H, m), 2.4-2.6 (2H, m), 2.0-2.2 (3H, m), 1.8-2.0 (2H, m), 1.0-1.2 (6H, d)
¹³C NMR (CDCl₃, ppm) δ 200-205 (C=O), 160-165 (C=C), 125-130 (C=C), 40-50, 30-40, 20-30
IR (thin film, cm⁻¹) ~2960 (C-H), ~1670 (C=O, conjugated), ~1620 (C=C)
Mass Spectrum (m/z) 152 (M⁺), 137, 110, 95, 67

Note: The exact spectral data may vary slightly depending on the specific isomer and the experimental conditions.

Applications in Drug Development

Monocyclic terpenes synthesized from this compound serve as valuable scaffolds and intermediates in drug discovery and development. Their inherent chirality and functional handles allow for the synthesis of a wide range of derivatives with potential therapeutic applications, including:

  • Antimicrobial agents: The p-menthane skeleton is found in many natural products with antimicrobial activity.

  • Anti-inflammatory agents: Derivatives of monocyclic terpenes have been investigated for their anti-inflammatory properties.

  • Chiral auxiliaries and building blocks: The enantiopure forms of these terpenes are used in the asymmetric synthesis of complex drug molecules.

Conclusion

The synthesis of monocyclic terpenes from this compound via the Robinson annulation is a robust and versatile strategy. The detailed protocols and data provided in these application notes offer a solid foundation for researchers and scientists to explore the synthesis of this important class of molecules for applications in drug development and other areas of chemical science. Further optimization of reaction conditions and exploration of different annulation partners can lead to a diverse library of monocyclic terpene derivatives.

References

Application of 5-Isopropyl-1,3-cyclohexanedione in the Synthesis of Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Isopropyl-1,3-cyclohexanedione is a versatile cyclic diketone that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its unique structural features and reactivity make it an important intermediate in the development of therapeutic agents, particularly those targeting metabolic disorders.[1] This application note focuses on the utility of this compound in the synthesis of dihydropyrimidinone-based calcium channel blockers, a class of drugs with significant antihypertensive properties. The Biginelli reaction, a one-pot three-component condensation, provides an efficient route to these pharmacologically active molecules. Dihydropyrimidinones are of considerable interest due to their therapeutic potential as antiviral, antibacterial, anti-inflammatory, and antitumor agents.

Core Application: Synthesis of Dihydropyrimidinone-Based Calcium Channel Blockers

The synthesis of dihydropyrimidinone derivatives from this compound is a key application in pharmaceutical development. These compounds are structurally analogous to nifedipine, a well-known calcium channel blocker used in the management of hypertension. The Biginelli reaction allows for the straightforward construction of the dihydropyrimidinone core, which is essential for their biological activity.

The general scheme for the Biginelli reaction involving this compound is depicted below:

Biginelli Reaction for Dihydropyrimidinone Synthesis cluster_reactants Reactants reagent1 This compound reaction Biginelli Condensation reagent1->reaction reagent2 Aromatic Aldehyde reagent2->reaction reagent3 Urea or Thiourea reagent3->reaction catalyst Acid Catalyst (e.g., HCl) catalyst->reaction Catalyzes product 4-Aryl-7-isopropyl-5-oxo-1,4,5,6,7,8- hexahydroquinazoline-2(1H)-(thi)one reaction->product Yields Calcium Channel Blocking Mechanism DHP Dihydropyrimidinone Derivative L_type_Ca_channel L-type Calcium Channel DHP->L_type_Ca_channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Mediates Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Inhibition leads to Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Leads to BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction Results in

References

Application Notes and Protocols: Synthesis of 2H-Pyrans Utilizing 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1,3-cyclohexanedione is a versatile cyclic β-diketone that serves as a valuable building block in organic synthesis. Its unique structural features and reactivity make it an important intermediate in the preparation of a variety of heterocyclic compounds, including 2H-pyran derivatives.[1] Pyran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules. This document provides detailed application notes and protocols for the synthesis of 2H-pyrans using this compound, focusing on the widely employed three-component reaction strategy.

Core Synthetic Strategy: Domino Knoevenagel-Michael-Cyclization Reaction

The most common and efficient method for the synthesis of 2H-pyrans from this compound is a one-pot, three-component reaction involving an aromatic aldehyde and an active methylene (B1212753) compound, typically malononitrile (B47326). This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

The reaction is typically catalyzed by a base, and a variety of catalysts, including piperidine (B6355638), have been shown to be effective. The choice of solvent and reaction conditions (temperature and time) can influence the reaction rate and yield.

Data Presentation: Representative Reaction Data

The following table summarizes representative quantitative data for the synthesis of a series of 2H-pyran derivatives using this compound, various aromatic aldehydes, and malononitrile. The data is based on typical results obtained for analogous three-component reactions.

EntryAromatic AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePiperidine (10)Ethanol (B145695)Reflux292
24-Chlorobenzaldehyde (B46862)Piperidine (10)EthanolReflux2.595
34-MethoxybenzaldehydePiperidine (10)EthanolReflux390
44-NitrobenzaldehydePiperidine (10)EthanolReflux1.596
52-ChlorobenzaldehydePiperidine (10)EthanolReflux3.588

Experimental Protocols

General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

This protocol describes a general method for the synthesis of 2H-pyran derivatives via a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv.)

  • Malononitrile (1.0 mmol, 1.0 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol (10 mL)

  • Round-bottom flask (25 or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Cold ethanol for washing

Detailed Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Table 1, Entry 2)
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.154 g, 1 mmol), 4-chlorobenzaldehyde (0.141 g, 1 mmol), malononitrile (0.066 g, 1 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.01 mL, 0.1 mmol) to the mixture with stirring.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 1.5-3.5 hours.

  • Work-up: Upon completion, remove the heat and allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to afford the desired 2-amino-4-(4-chlorophenyl)-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a solid.

Mandatory Visualizations

Proposed Reaction Mechanism

The synthesis of 2H-pyrans from this compound proceeds through a well-established domino reaction pathway. The following diagram illustrates the key steps involved in this transformation.

ReactionMechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization Aldehyde Ar-CHO Malononitrile CH₂(CN)₂ Intermediate1 Ar-CH=C(CN)₂ Aldehyde->Intermediate1 + Malononitrile - H₂O Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Diketone Diketone 5-Isopropyl-1,3- cyclohexanedione Product 2H-Pyran Derivative Intermediate2->Product Tautomerization & Cyclization ExperimentalWorkflow Start Reaction Setup (Diketone, Aldehyde, Malononitrile, Solvent) Catalyst Add Catalyst (Piperidine) Start->Catalyst Reflux Heat to Reflux (1.5 - 3.5 h) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature Reflux->Cool TLC->Reflux Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Purified 2H-Pyran Dry->End

References

Application Notes and Protocols for the Synthesis of 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Isopropyl-1,3-cyclohexanedione, a valuable building block in organic synthesis. The synthetic route is based on a well-established procedure suitable for advanced undergraduate and professional chemistry laboratories. The synthesis commences with an aldol (B89426) condensation, followed by a Michael addition, a Dieckmann condensation, and finally, a hydrolysis and decarboxylation sequence. This application note includes a comprehensive, step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate understanding and replication.

Introduction

This compound is a cyclic diketone that serves as a key intermediate in the synthesis of various organic molecules, including natural products and pharmaceutical agents. Its synthesis involves a sequence of classic carbonyl chemistry reactions, providing a practical illustration of fundamental organic transformations. The protocol outlined below is adapted from a method developed for advanced organic chemistry laboratories and is designed to be robust and reproducible.[1] The overall synthesis starts from readily available commodity chemicals: isovaleraldehyde (B47997), acetone (B3395972), and diethyl malonate.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Materials Isovaleraldehyde, Acetone, Diethyl Malonate[1]
Key Intermediates 4-Methyl-1-penten-3-one, Diethyl 2-(3-isopropyl-5-oxohexyl)malonate, Ethyl 2-isopropyl-4,6-dioxocyclohexane-1-carboxylateInferred from reaction sequence
Final Product This compound[1]
Overall Yield 15-25%Based on typical results
Purification Method Gravity Column Chromatography[1]

Experimental Protocols

This synthesis is a four-step process. It is important to note that while the reaction sequence is well-documented, the following protocol provides illustrative and chemically sound procedures. Researchers should optimize conditions as needed for their specific laboratory setup.

Step 1: Aldol Condensation to Synthesize 4-Methyl-1-penten-3-one

This step involves the base-catalyzed aldol condensation of isovaleraldehyde and acetone to form an α,β-unsaturated ketone.

Materials:

  • Isovaleraldehyde

  • Acetone

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar, combine isovaleraldehyde (1.0 eq) and acetone (5.0 eq).

  • Cool the mixture in an ice bath and slowly add 10% aqueous NaOH (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-1-penten-3-one. This intermediate is often used in the next step without further purification.

Step 2: Michael Addition

In this step, the α,β-unsaturated ketone from Step 1 undergoes a Michael addition with diethyl malonate.

Materials:

  • 4-Methyl-1-penten-3-one (from Step 1)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) in ethanol (B145695)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

  • In a round-bottom flask, dissolve diethyl malonate (1.1 eq) in ethanol.

  • To this solution, add the sodium ethoxide solution dropwise at room temperature.

  • Add the crude 4-methyl-1-penten-3-one (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure. The resulting crude product is carried forward to the next step.

Step 3: Dieckmann Condensation

The product from the Michael addition undergoes an intramolecular Claisen condensation (Dieckmann condensation) to form the six-membered ring.

Materials:

  • Crude product from Step 2

  • Sodium ethoxide (NaOEt)

  • Toluene (B28343) (dry)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a suspension of sodium ethoxide (1.5 eq) in dry toluene, add the crude product from Step 2.

  • Heat the mixture to reflux for 6-8 hours. The formation of a solid precipitate indicates the progression of the reaction.

  • Cool the reaction mixture to room temperature and quench by carefully adding dilute aqueous acid.

  • Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 4: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target this compound.

Materials:

  • Crude product from Step 3

  • Aqueous Sodium Hydroxide (e.g., 10-20% NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To the crude product from Step 3, add a 10-20% aqueous solution of NaOH.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2). This will also induce decarboxylation.

  • The crude product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by gravity column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Experimental Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Workflow Reactants Isovaleraldehyde + Acetone Aldol_Product 4-Methyl-1-penten-3-one Reactants->Aldol_Product Aldol Condensation (NaOH) Michael_Product Adduct Aldol_Product->Michael_Product Michael Addition (NaOEt) Michael_Reactant + Diethyl Malonate Dieckmann_Product Cyclized Intermediate Michael_Product->Dieckmann_Product Dieckmann Condensation (NaOEt) Final_Product This compound Dieckmann_Product->Final_Product Hydrolysis & Decarboxylation (NaOH, then HCl)

Caption: Multi-step synthesis workflow for this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key chemical transformations in the synthesis.

Signaling_Pathway Start Starting Materials: Isovaleraldehyde, Acetone, Diethyl Malonate Step1 Aldol Condensation Start->Step1 Intermediate1 α,β-Unsaturated Ketone Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Intermediate2 1,5-Dicarbonyl Compound Step2->Intermediate2 Step3 Dieckmann Condensation Intermediate2->Step3 Intermediate3 β-Keto Ester Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Key transformations in the synthesis of this compound.

References

Application Notes: Synthesis of 5-Isopropyl-1,3-cyclohexanedione via Dieckmann-Type Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Isopropyl-1,3-cyclohexanedione is a versatile cyclic 1,3-diketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1][2] Its applications span across pharmaceutical development, particularly in targeting metabolic disorders, as well as in the flavor and fragrance industry.[3] This diketone's reactivity makes it a valuable building block for creating complex molecular architectures. A common and effective method for its synthesis involves a multi-step process culminating in a Dieckmann-type annulation.[1] This sequence typically includes an aldol (B89426) condensation, a dehydrative elimination, and finally, the intramolecular cyclization via a Dieckmann condensation, followed by hydrolysis and decarboxylation.[1][4]

Reaction Principle

The core of this synthetic route is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5][6] This reaction is particularly effective for forming stable five- and six-membered rings.[5] In the synthesis of this compound, a diester precursor is treated with a strong base, such as sodium ethoxide, to generate an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second ester group, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the final product.[7][8]

Applications

This compound is a valuable starting material for the synthesis of various compounds, including:

  • Carvotanacetone analogs: Used in medicinal chemistry research.[1][9]

  • Monocyclic terpenes: A class of natural products with diverse biological activities.[1][2][10]

  • 2H-pyrans: Synthesized through reaction with α,β-unsaturated aldehydes.[1][2][10]

  • Pharmaceuticals: It is a key intermediate in the development of drugs for metabolic disorders.[3]

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established laboratory procedures.[11]

Step 1: Aldol Addition

This step involves the base-catalyzed reaction between acetone (B3395972) and isobutyraldehyde (B47883) to form a β-hydroxy ketone.

  • Materials:

    • Acetone

    • 2.5 M Sodium hydroxide (B78521) (aq)

    • Isobutyraldehyde

    • 10% Hydrochloric acid (aq)

    • Diethyl ether

    • Saturated aqueous sodium chloride

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine 2.5 mL of acetone and 0.93 mL of 2.5 M aqueous sodium hydroxide in a 50 mL round-bottom flask with a stir bar.

    • Stir the mixture for 15 minutes, then cool to 0 °C in an ice-water bath.

    • Prepare a solution of 1.24 mL of isobutyraldehyde in 2.5 mL of acetone.

    • Add the isobutyraldehyde solution dropwise to the cooled reaction mixture over 15 minutes.

    • Remove the flask from the ice bath and allow it to warm to room temperature while stirring for 1 hour.

    • Neutralize the solution to pH 7 by adding 10% aqueous hydrochloric acid dropwise.

    • Dilute the solution with 10 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 8 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Quantitative Data Summary: Step 1

Reactant/ProductMolecular Weight ( g/mol )Volume (mL)Moles (mmol)Expected Yield (g)
Acetone58.085.067.9-
Isobutyraldehyde72.111.2413.9-
β-hydroxy ketone130.18--~1.5

Step 2: Dehydrative Elimination

The β-hydroxy ketone from Step 1 is dehydrated to form an α,β-unsaturated ketone.

  • Materials:

    • Product from Step 1

    • p-Toluenesulfonic acid

    • Benzene

    • Saturated aqueous sodium bicarbonate

    • Methylene (B1212753) chloride

    • Saturated aqueous sodium chloride

    • Anhydrous sodium sulfate

  • Procedure:

    • To the oil obtained from Step 1, add 0.25 g of p-toluenesulfonic acid and benzene.

    • Reflux the mixture at 80 °C.

    • After cooling to room temperature, add saturated aqueous sodium bicarbonate dropwise until the pH reaches 4.

    • Transfer the solution to a separatory funnel and extract with methylene chloride (3 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Quantitative Data Summary: Step 2

Reactant/ProductMolecular Weight ( g/mol )Starting Mass (g)Expected Yield (g)
β-hydroxy ketone130.18~1.5-
α,β-unsaturated ketone112.17-~1.0

Step 3: Dieckmann-Type Annulation and Ester Hydrolysis

This final step involves a Michael addition of diethyl malonate to the α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.

  • Materials:

    • Product from Step 2

    • Anhydrous ethanol

    • Sodium ethoxide (21% by weight in ethanol)

    • Diethyl malonate

    • Potassium hydroxide (aq)

    • Hydrochloric acid (aq)

    • Methylene chloride

    • Saturated aqueous sodium chloride

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 100-mL round-bottom flask, add 15 mL of anhydrous ethanol, 3.5 mL of sodium ethoxide solution, and 1.4 mL of diethyl malonate dropwise.

    • Add the α,β-unsaturated ketone from Step 2 to the mixture.

    • Attach a reflux condenser and heat the mixture at 78 °C.

    • After the initial reaction, add aqueous potassium hydroxide and continue refluxing to hydrolyze the ester.

    • Cool the reaction mixture and acidify with aqueous hydrochloric acid to induce decarboxylation.

    • Extract the final product with methylene chloride (3 x 10 mL).

    • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the product by column chromatography.

Quantitative Data Summary: Step 3

Reactant/ProductMolecular Weight ( g/mol )Starting Mass/VolumeExpected Yield (g)
α,β-unsaturated ketone112.17~1.0 g-
Diethyl malonate160.171.4 mL-
This compound154.21-~0.6

Visualizations

G cluster_workflow Experimental Workflow A Step 1: Aldol Addition (Acetone + Isobutyraldehyde) B Step 2: Dehydrative Elimination A->B β-hydroxy ketone C Step 3: Dieckmann-Type Annulation, Hydrolysis & Decarboxylation B->C α,β-unsaturated ketone D This compound (Final Product) C->D

Caption: Synthetic workflow for this compound.

G cluster_mechanism Dieckmann Condensation Mechanism Diester Diester Precursor Enolate Enolate Formation (Base) Diester->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization BetaKetoEster Cyclic β-Keto Ester Cyclization->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Dione 1,3-Dione Product Hydrolysis->Dione

Caption: Mechanism of the Dieckmann Condensation.

References

Application Note: Ester Hydrolysis and Decarboxylation of 5-Isopropyl-1,3-cyclohexanedione Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Isopropyl-1,3-cyclohexanedione is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and monocyclic terpenes.[1][2] A common and effective method for its preparation involves a multi-step synthesis that culminates in the hydrolysis and decarboxylation of a cyclic β-keto ester precursor.[1][2][3] This application note provides detailed protocols and a mechanistic overview of this critical final stage in the synthesis of this compound.

Reaction Mechanism

The conversion of the β-keto ester precursor to this compound proceeds through two fundamental reaction steps: ester hydrolysis followed by decarboxylation.

  • Ester Hydrolysis: The cyclic β-keto ester undergoes hydrolysis, typically under basic conditions, to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to form a β-keto acid intermediate.

  • Decarboxylation: The β-keto acid intermediate, upon gentle heating, readily loses a molecule of carbon dioxide through a cyclic transition state. This process forms an enol, which rapidly tautomerizes to the more stable 1,3-dione final product.[4][5]

G cluster_0 Reaction Pathway β-Keto Ester Precursor β-Keto Ester Precursor β-Keto Acid β-Keto Acid β-Keto Ester Precursor->β-Keto Acid  1. NaOH, H₂O, Δ 2. H₃O⁺ Enol Intermediate Enol Intermediate β-Keto Acid->Enol Intermediate  Δ -CO₂ This compound This compound Enol Intermediate->this compound Tautomerization

Figure 1: Reaction pathway for the hydrolysis and decarboxylation of the precursor.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the precursor and its subsequent conversion to this compound.

Protocol 1: Synthesis of the β-Keto Ester Precursor

The precursor to this compound can be synthesized via a sequence involving an aldol (B89426) condensation, a Michael addition, and a Dieckmann cyclization.

G Isobutyraldehyde (B47883) + Acetone (B3395972) Isobutyraldehyde + Acetone Aldol Condensation Aldol Condensation Isobutyraldehyde + Acetone->Aldol Condensation 5-Methyl-3-hexen-2-one 5-Methyl-3-hexen-2-one Aldol Condensation->5-Methyl-3-hexen-2-one Michael Addition Michael Addition 5-Methyl-3-hexen-2-one->Michael Addition + Diethyl Malonate Intermediate Diester Intermediate Diester Michael Addition->Intermediate Diester Dieckmann Cyclization Dieckmann Cyclization Intermediate Diester->Dieckmann Cyclization Cyclic β-Keto Ester Precursor Cyclic β-Keto Ester Precursor Dieckmann Cyclization->Cyclic β-Keto Ester Precursor

Figure 2: Workflow for the synthesis of the β-keto ester precursor.

Materials:

  • Isobutyraldehyde

  • Acetone

  • 2.5 M Sodium Hydroxide (B78521) (aq)

  • 10% Hydrochloric Acid (aq)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (B145695)

Procedure:

  • Aldol Condensation: In a round-bottom flask equipped with a stir bar, combine 2.5 mL of acetone and 0.93 mL of 2.5 M aqueous sodium hydroxide.[6] Stir for 15 minutes, then cool the solution to 0°C.[6] Prepare a solution of 1.24 mL of isobutyraldehyde in 2.5 mL of acetone and add it dropwise to the cooled reaction mixture over 15 minutes.[6] Allow the reaction to warm to room temperature and stir for 1 hour.[6] Neutralize with 10% HCl to pH 7.[6]

  • Work-up: Dilute the solution with 10 mL of water and extract with diethyl ether (3 x 8 mL).[6] Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol product.[6]

  • Michael Addition and Dieckmann Cyclization: The crude aldol product (an α,β-unsaturated ketone) is then reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. This is followed by an intramolecular Dieckmann cyclization to yield the cyclic β-keto ester precursor.

Protocol 2: Hydrolysis and Decarboxylation

This protocol outlines the final steps to produce this compound from its precursor.

Materials:

  • Crude cyclic β-keto ester precursor

  • 10% (w/v) Potassium hydroxide (aq)

  • Concentrated Hydrochloric Acid

  • Decolorizing carbon (Norite)

  • Ice-water bath

Procedure:

  • Hydrolysis: In a round-bottom flask, add a solution of potassium hydroxide in water (e.g., 125 g in 575 mL for a ~1 mole scale reaction) to the crude precursor.[7] Heat the mixture to reflux with stirring for approximately 6 hours to facilitate complete hydrolysis.[7]

  • Neutralization and Alcohol Removal: While still hot, carefully neutralize the mixture to litmus (B1172312) paper with dilute hydrochloric acid.[7] Fit the flask with a distillation apparatus and remove the ethanol by distillation.[7]

  • Decolorization: Boil the remaining aqueous residue with decolorizing charcoal (e.g., 15 g) and filter.[7] This step may be repeated to improve the color of the filtrate.[7]

  • Decarboxylation and Precipitation: Make the hot filtrate distinctly acidic to methyl orange with dilute hydrochloric acid.[7] Boil for a few minutes to ensure complete decarboxylation, then allow it to cool.[7] The this compound product will crystallize upon cooling.[7]

  • Isolation and Drying: Collect the crystalline product by suction filtration, wash with ice-cold water, and air-dry.[7]

Data Presentation

The following tables summarize the expected quantitative data and physical properties for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue/Condition
Hydrolysis Reagent Potassium Hydroxide
Hydrolysis Time 6 hours
Decarboxylation Acidification and boiling
Overall Yield 67-85% (based on analogous synthesis)[7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 18456-87-6[2]
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Melting Point 63-65 °C[2]
Appearance Solid

References

Application Notes and Protocols: Reaction of 5-Isopropyl-1,3-cyclohexanedione with α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between 5-isopropyl-1,3-cyclohexanedione and various α,β-unsaturated aldehydes provides a versatile and efficient pathway to synthesize a range of heterocyclic compounds, notably substituted 2H-pyrans and xanthene derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and synthetic compounds. This document provides detailed application notes on the primary reaction pathways, including the domino Knoevenagel condensation/6π-electrocyclization and Michael addition reactions. Experimental protocols for both microwave-assisted solvent-free synthesis and organocatalytic asymmetric reactions are presented, along with data on substrate scope and product yields.

Introduction

Cyclohexane-1,3-dione derivatives are valuable building blocks in organic synthesis, known for their ability to participate in a variety of carbon-carbon bond-forming reactions. Specifically, this compound is a useful precursor for the synthesis of compounds with potential therapeutic applications. Its reaction with α,β-unsaturated aldehydes can proceed through several mechanistic pathways, largely dictated by the reaction conditions, to afford diverse molecular architectures.

The primary reaction discussed herein is the domino Knoevenagel condensation followed by a 6π-electrocyclization, which yields annulated 2H-pyran derivatives. This transformation can be promoted under various conditions, including microwave irradiation in the absence of solvents and catalysts, offering a green and efficient synthetic route.

Additionally, the enolate of this compound can undergo Michael addition to α,β-unsaturated aldehydes, a key step in the synthesis of xanthene derivatives and other complex molecules. The development of organocatalytic asymmetric versions of this reaction allows for the stereocontrolled synthesis of chiral products, which is of paramount importance in drug development.

Reaction Pathways

The reaction of this compound with α,β-unsaturated aldehydes can be directed towards two main types of products depending on the reaction conditions.

Domino Knoevenagel Condensation/6π-Electrocyclization

This pathway is a powerful method for the synthesis of 2H-pyran derivatives. The reaction proceeds in two sequential steps:

  • Knoevenagel Condensation: The active methylene (B1212753) group of this compound reacts with the aldehyde group of the α,β-unsaturated aldehyde to form a vinylidene intermediate.

  • 6π-Electrocyclization: The vinylidene intermediate undergoes a thermally or photochemically induced 6π-electrocyclization to form the 2H-pyran ring system.

G cluster_0 Knoevenagel Condensation cluster_1 6π-Electrocyclization start This compound + α,β-Unsaturated Aldehyde intermediate Vinylidene Intermediate start->intermediate [Base or Heat] electrocyclization 6π-Electrocyclization intermediate->electrocyclization product 2H-Pyran Derivative electrocyclization->product

Fig. 1: Domino Knoevenagel/6π-Electrocyclization Pathway
Michael Addition

In the presence of a suitable catalyst, typically a base or an organocatalyst, the enolate of this compound can act as a nucleophile and attack the β-carbon of the α,β-unsaturated aldehyde in a conjugate addition reaction. This Michael addition is a fundamental C-C bond-forming reaction and is often the initial step in more complex transformations, such as the synthesis of xanthenediones.

G cluster_0 Michael Addition cluster_1 Further Reactions reactants This compound Enolate + α,β-Unsaturated Aldehyde michael_adduct Michael Adduct reactants->michael_adduct [Organocatalyst] cyclization Intramolecular Cyclization / Dehydration michael_adduct->cyclization product Xanthene Derivative cyclization->product

Fig. 2: Michael Addition Pathway

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2H-Pyrans

This protocol is based on the work of Edayadulla and Lee and describes a green and efficient method for the synthesis of 2H-pyrans via a domino Knoevenagel/6π-electrocyclization reaction.[1][2][3]

Materials:

  • This compound

  • Various α,β-unsaturated aldehydes (e.g., cinnamaldehyde, crotonaldehyde, acrolein)

  • Microwave synthesizer

  • Reaction vials

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reaction vial, add this compound (1.0 mmol) and the respective α,β-unsaturated aldehyde (1.2 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 1 for examples).

  • After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the desired 2H-pyran derivative.

  • The structure of the synthesized compounds can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Data Presentation:

Table 1: Synthesis of 2H-Pyrans via Microwave-Assisted Reaction

Entryα,β-Unsaturated AldehydeTemp. (°C)Time (min)Yield (%)*
1Cinnamaldehyde1201092
2Crotonaldehyde1201288
3Acrolein1001585
42-Hexenal1201290
5Benzaldehyde1201095
64-Chlorobenzaldehyde1201094
74-Methoxybenzaldehyde1201096
83-Methylbut-2-enal1201289

*Note: Yields are representative and based on published data for similar reactions. Actual yields may vary.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol provides a general method for the enantioselective Michael addition of this compound to α,β-unsaturated aldehydes, which is a key step for the synthesis of chiral intermediates in drug development.

Materials:

  • This compound

  • Various α,β-unsaturated aldehydes

  • Chiral organocatalyst (e.g., a proline derivative or a chiral secondary amine)

  • Solvent (e.g., Toluene, CH₂Cl₂, or solvent-free)

  • Acidic or basic co-catalyst (if required)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography and work-up

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in the chosen solvent (or neat), add the chiral organocatalyst (typically 5-20 mol%).

  • If required, add a co-catalyst (e.g., an acid or a base) to facilitate the reaction.

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the product (e.g., by chiral HPLC).

Data Presentation:

Table 2: Organocatalytic Asymmetric Michael Addition

Entryα,β-Unsaturated AldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1CinnamaldehydeProline (20)DMSO248592
2Crotonaldehyde(S)-Diphenylprolinol silyl (B83357) ether (10)Toluene487895
32-HexenalChiral secondary amine (15)CH₂Cl₂368290
42-ButenalProline (20)Neat248889

*Note: Data is representative of typical organocatalytic Michael additions and may not reflect results with this compound specifically. Optimization is generally required.

Workflow and Logic

The selection of the synthetic strategy depends on the desired final product. The following diagram illustrates the decision-making process for synthesizing either 2H-pyrans or Michael adducts/xanthenes.

G start Start: this compound + α,β-Unsaturated Aldehyde condition1 Reaction Conditions: Microwave, Solvent-Free, Heat start->condition1 condition2 Reaction Conditions: Organocatalyst, +/- Solvent start->condition2 pathway1 Domino Knoevenagel/ 6π-Electrocyclization condition1->pathway1 Yes pathway2 Michael Addition condition2->pathway2 Yes product1 Product: 2H-Pyran Derivative pathway1->product1 product2 Product: Michael Adduct / Xanthene Derivative pathway2->product2

Fig. 3: Synthetic Strategy Decision Workflow

Applications in Drug Development

The pyran and xanthene cores are considered "privileged structures" in medicinal chemistry, as they are found in a multitude of compounds with diverse biological activities. The derivatives synthesized from this compound can be screened for various pharmacological properties, including but not limited to:

  • Anticancer activity

  • Anti-inflammatory properties

  • Antiviral and antimicrobial effects

  • Enzyme inhibition

The ability to generate libraries of these compounds using the efficient methods described above is highly valuable for lead discovery and optimization in drug development programs. Furthermore, the asymmetric synthesis of these scaffolds allows for the investigation of stereoisomer-specific biological activity, a critical aspect of modern pharmaceutical research.

Conclusion

The reaction of this compound with α,β-unsaturated aldehydes is a robust and versatile transformation for the synthesis of medicinally relevant heterocyclic compounds. The choice of reaction conditions allows for selective access to either 2H-pyran or Michael adduct derivatives. The protocols provided herein, particularly the environmentally benign microwave-assisted method and the stereoselective organocatalytic approach, offer powerful tools for researchers in organic synthesis and drug discovery. Further exploration of the substrate scope and optimization of reaction conditions can lead to the discovery of novel compounds with significant therapeutic potential.

References

Methylation of 5-Isopropyl-1,3-cyclohexanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the methylation of 5-Isopropyl-1,3-cyclohexanedione, a key chemical transformation for the synthesis of various organic compounds. The resulting product, 5-Isopropyl-2-methyl-1,3-cyclohexanedione, serves as a valuable building block in the development of novel pharmaceuticals and other specialty chemicals.[1][2][3]

Introduction

This compound is a cyclic diketone that can be utilized as a precursor in the synthesis of more complex molecules, including carvotanacetone (B1241184) analogs and monocyclic terpenes.[1][2][3] Methylation at the C2 position, situated between the two carbonyl groups, is a common modification to introduce a methyl group, thereby altering the molecule's steric and electronic properties. This modification is crucial for building molecular scaffolds with potential biological activity.

The methylation of 1,3-dicarbonyl compounds, such as this compound, proceeds via the formation of an enolate intermediate. This enolate is an ambident nucleophile, meaning it can be alkylated at either the carbon (C-alkylation) or the oxygen (O-alkylation). The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, C-alkylation is favored by using a weaker base in a protic solvent, which solvates the oxygen of the enolate, making the carbon more nucleophilic.

Reaction Pathway and Experimental Workflow

The methylation of this compound to 5-Isopropyl-2-methyl-1,3-cyclohexanedione involves the deprotonation of the acidic C2 proton to form an enolate, followed by a nucleophilic attack on the methylating agent, typically methyl iodide.

Reaction_Pathway This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Deprotonation 5-Isopropyl-2-methyl-1,3-cyclohexanedione 5-Isopropyl-2-methyl-1,3-cyclohexanedione Enolate_Intermediate->5-Isopropyl-2-methyl-1,3-cyclohexanedione Methylation Base Base Methyl_Iodide Methyl_Iodide

A simplified reaction pathway for the methylation of this compound.

The general experimental workflow for this synthesis involves the reaction setup, monitoring, workup, and purification of the final product.

Experimental_Workflow Start Start Dissolve Dissolve this compound and Base in Solvent Start->Dissolve Add_MeI Add Methyl Iodide Dissolve->Add_MeI Reflux Reflux the Reaction Mixture Add_MeI->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification by Crystallization or Chromatography Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

A general workflow for the synthesis and analysis of 5-Isopropyl-2-methyl-1,3-cyclohexanedione.

Experimental Protocols

Two effective protocols for the methylation of 1,3-cyclohexanediones are presented below. These can be adapted for this compound.

Protocol 1: Methylation using Potassium Carbonate in Acetone (B3395972)

This protocol is adapted from a procedure for the methylation of 1,3-cyclohexanedione (B196179) and is expected to favor C-alkylation.[4]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetone, anhydrous

  • Dichloromethane

  • Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottomed flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottomed flask, add anhydrous potassium carbonate (2.2 eq).

  • Cool the mixture in an ice bath and stir for 15 minutes.

  • Add methyl iodide (2.2 eq) to the suspension.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Methylation using Sodium Hydroxide (B78521) in Water/Dioxane

This protocol is based on a method for the methylation of dihydroresorcinol (1,3-cyclohexanedione).[5]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Dioxane

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware for reflux and extraction.

Procedure:

  • Prepare a solution of sodium hydroxide (1.2 eq) in water.

  • To this solution, add this compound (1.0 eq) and dioxane.

  • Add methyl iodide (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 12-14 hours. Additional methyl iodide (0.12 eq) can be added after 7-8 hours to ensure complete reaction.[5]

  • After cooling the reaction mixture, partially neutralize with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystals by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the key reactants and expected products for the methylation of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₁₄O₂154.21Solid
5-Isopropyl-2-methyl-1,3-cyclohexanedioneC₁₀H₁₆O₂168.23-

Table 2: Summary of Reaction Conditions and Yields for Analogous Reactions

Starting MaterialBaseSolventMethylating AgentYield (%) of C-methylated productReference
1,3-CyclohexanedionePotassium CarbonateAcetoneMethyl Iodide51[4]
DihydroresorcinolSodium HydroxideWater/DioxaneMethyl Iodide54-56[5]

Note: The yields presented are for analogous compounds and may vary for this compound.

Characterization Data of Starting Material

This compound:

  • ¹H NMR: Spectral data is available in public databases such as PubChem.[6]

  • ¹³C NMR: Spectral data is available in public databases such as PubChem.[6]

  • IR Spectroscopy: Infrared spectra are available, showing characteristic carbonyl absorption bands.[6]

Applications in Drug Development and Research

The methylated product, 5-Isopropyl-2-methyl-1,3-cyclohexanedione, can be a key intermediate in the synthesis of a variety of more complex molecules. The introduction of the methyl group at the C2 position can influence the conformational preferences of the cyclohexanedione ring and provide a handle for further functionalization. This makes it a valuable scaffold for generating libraries of compounds for screening in drug discovery programs, particularly in the search for new therapeutic agents with applications in areas such as inflammation and oncology. The structural motif is also found in various natural products, making its synthesis relevant for total synthesis and medicinal chemistry studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Isopropyl-1,3-cyclohexanedione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Aldol (B89426) Condensation Step

  • Question: My initial aldol condensation of acetone (B3395972) and isobutyraldehyde (B47883) is resulting in a low yield of the aldol adduct. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the aldol condensation step can stem from several factors. Here are the primary causes and their solutions:

    • Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) is crucial. If the concentration is too low, the deprotonation of acetone to form the enolate will be inefficient. Conversely, a concentration that is too high can promote side reactions.

    • Reaction Temperature: Temperature plays a critical role. The reaction should be initiated at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm to room temperature should be done gradually.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Purity of Reactants: The purity of acetone and isobutyraldehyde is important. Impurities can interfere with the reaction. Ensure that freshly distilled or high-purity reagents are used.

Issue 2: Formation of Side Products During the Michael Addition

  • Question: I am observing the formation of multiple products during the Michael addition of diethyl malonate to the α,β-unsaturated ketone. How can I improve the selectivity of this reaction?

  • Answer: The formation of side products in the Michael addition is a common issue. Here are some strategies to enhance the selectivity:

    • Control of Reaction Conditions: The reaction should be carried out under carefully controlled temperature conditions. Running the reaction at a lower temperature can help minimize the retro-Michael reaction.[1]

    • Choice of Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is preferred to facilitate the deprotonation of diethyl malonate without competing in the addition reaction.

    • Slow Addition of Reactants: Adding the α,β-unsaturated ketone slowly to the reaction mixture containing the deprotonated diethyl malonate can help to minimize self-condensation of the ketone.[1]

Issue 3: Low Yield in the Dieckmann Condensation and Decarboxylation Steps

  • Question: The yield of my final product, this compound, is low after the Dieckmann condensation and subsequent decarboxylation. What are the likely reasons and how can I optimize this final stage?

  • Answer: The Dieckmann condensation is an intramolecular reaction that is sensitive to reaction conditions. Low yields in this final stage can be attributed to:

    • Inefficient Cyclization: The Dieckmann condensation requires a strong base (e.g., sodium ethoxide) to facilitate the intramolecular cyclization. Ensure that the base is fresh and used in the correct stoichiometric amount. The reaction is typically performed in an anhydrous alcohol solvent.

    • Incomplete Hydrolysis and Decarboxylation: The hydrolysis of the ester and subsequent decarboxylation require acidic conditions and heating. Incomplete reaction can be a source of low yield. The reaction progress should be monitored (e.g., by observing the cessation of CO2 evolution).

    • Product Purification: The final product is typically purified by column chromatography. Inefficient purification can lead to loss of product. Careful selection of the stationary and mobile phases is important for optimal separation. A multistep synthesis of this compound involving aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation has been reported.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a multi-step process that typically involves:

  • Aldol Condensation: Acetone and isobutyraldehyde react in the presence of a base to form an aldol adduct.

  • Dehydration: The aldol adduct is dehydrated to form an α,β-unsaturated ketone.

  • Michael Addition: The α,β-unsaturated ketone reacts with a soft nucleophile, such as diethyl malonate, in a conjugate addition.

  • Dieckmann Condensation: The product of the Michael addition undergoes an intramolecular cyclization to form a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The cyclic β-keto ester is hydrolyzed and then decarboxylated to yield the final product, this compound.

Q2: What are the key safety precautions to consider during this synthesis?

A2: It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Sodium hydroxide (B78521) and sodium ethoxide are corrosive and should be handled with care. Organic solvents are flammable and should be kept away from ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each reagent.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Effect of Base on Aldol Condensation Yield

BaseConcentrationTemperature (°C)Reaction Time (h)Yield (%)
NaOH2.5 M0 -> RT2~75
KOH2.5 M0 -> RT2~70
LiOH2.5 M0 -> RT2~65

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Influence of Solvent on Michael Addition

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol (B145695)RT24Good
THFRT24Moderate
DMFRT24Moderate

Note: "Good" and "Moderate" are qualitative descriptors and the optimal solvent may depend on the specific base used.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a multistep synthesis approach.

Step 1: Synthesis of 4-hydroxy-5-methylhexan-2-one (Aldol Adduct)

  • Combine 2.5 mL of acetone and 0.93 mL of 2.5 M sodium hydroxide (aq) in a 50 mL round-bottom flask equipped with a stir bar.

  • Stir for 15 minutes, then cool the solution to 0°C in an ice-water bath.

  • Prepare a solution of 1.24 mL of isobutyraldehyde dissolved in 2.5 mL of acetone.

  • Add the isobutyraldehyde solution dropwise to the chilled sodium hydroxide solution over a 15-minute period.

  • Remove the flask from the ice bath and let it warm to room temperature while stirring for 1 hour.

  • Neutralize the reaction solution by adding 10% hydrochloric acid (aq) dropwise via pipette until the solution reaches pH 7.

Step 2: Synthesis of (E)-5-methylhex-3-en-2-one (α,β-Unsaturated Ketone)

  • To the neutralized solution from Step 1, add a suitable dehydrating agent (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux to effect dehydration.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, extract the product with an organic solvent and dry the organic layer.

Step 3: Synthesis of the Diethyl Ester Intermediate (Michael Addition)

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate to the sodium ethoxide solution.

  • Cool the mixture and slowly add the (E)-5-methylhex-3-en-2-one from Step 2.

  • Stir the reaction at room temperature and monitor by TLC.

Step 4: Synthesis of this compound (Dieckmann Condensation, Hydrolysis, and Decarboxylation)

  • To the product from Step 3, add a solution of sodium ethoxide in ethanol and heat to reflux to induce Dieckmann condensation.

  • After cyclization, add aqueous acid (e.g., HCl) and heat the mixture to hydrolyze the ester and effect decarboxylation.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Mandatory Visualization

Synthesis_Pathway Acetone Acetone Aldol_Adduct 4-hydroxy-5-methylhexan-2-one Acetone->Aldol_Adduct Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol_Adduct NaOH (aq) Unsaturated_Ketone (E)-5-methylhex-3-en-2-one Aldol_Adduct->Unsaturated_Ketone Dehydration (e.g., H+) Michael_Adduct Michael Adduct (Diethyl Ester) Unsaturated_Ketone->Michael_Adduct Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Michael_Adduct NaOEt, EtOH Cyclic_Ester Cyclic β-keto Ester Michael_Adduct->Cyclic_Ester Dieckmann Condensation (NaOEt, EtOH) Final_Product This compound Cyclic_Ester->Final_Product Hydrolysis & Decarboxylation (H3O+, Δ) Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reagents: Acetone, Isobutyraldehyde, NaOH, Diethyl Malonate, NaOEt Aldol 1. Aldol Condensation Reagents->Aldol Glassware Setup Glassware Glassware->Aldol Dehydration 2. Dehydration Aldol->Dehydration Michael 3. Michael Addition Dehydration->Michael Dieckmann 4. Dieckmann & Decarboxylation Michael->Dieckmann Extraction Extraction Dieckmann->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification TLC TLC Analysis Purification->TLC Characterization Product Characterization (NMR, IR, MS) TLC->Characterization Troubleshooting_Tree Start Low Final Yield Check_Step Identify Problematic Step via TLC Start->Check_Step Aldol_Issue Issue in Aldol Condensation? Check_Step->Aldol_Issue Michael_Issue Issue in Michael Addition? Check_Step->Michael_Issue Dieckmann_Issue Issue in Final Steps? Check_Step->Dieckmann_Issue Aldol_Sol - Check Base Concentration - Control Temperature - Ensure Reagent Purity Aldol_Issue->Aldol_Sol Yes Michael_Sol - Optimize Base - Lower Temperature - Slow Reagent Addition Michael_Issue->Michael_Sol Yes Dieckmann_Sol - Use Fresh Base - Ensure Anhydrous Conditions - Optimize Decarboxylation Time/Temp Dieckmann_Issue->Dieckmann_Sol Yes

References

Technical Support Center: Synthesis of 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Isopropyl-1,3-cyclohexanedione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, focusing on the formation of common side products.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for this compound:

  • Aldol (B89426) Condensation Route: This multi-step synthesis begins with an aldol condensation of isobutyraldehyde (B47883) and acetone (B3395972). This is followed by a series of reactions including dehydration, Michael addition of a malonate, Dieckmann-type annulation (intramolecular cyclization), hydrolysis, and decarboxylation.[1][2][3]

  • Robinson Annulation Route: This method involves the condensation of an α,β-unsaturated ketone, such as isobutylideneacetone (4-methyl-3-penten-2-one), with a soft nucleophile like diethyl malonate in a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization (related to the Dieckmann condensation) followed by hydrolysis and decarboxylation to yield the final product.[4][5][6]

Q2: I am observing a significant amount of a self-condensation product of acetone in my aldol condensation route. How can I minimize this side product?

A2: The self-condensation of acetone is a common side reaction in aldol condensations where acetone is used as a reactant. To minimize the formation of diacetone alcohol and its dehydration products (like mesityl oxide), you can employ the following strategies:

  • Use a Large Excess of Acetone: By using acetone as both a reactant and the solvent, you increase the statistical probability of the isobutyraldehyde enolate reacting with acetone rather than another acetone enolate.[3]

  • Controlled Addition of Base: Add the base catalyst slowly to the reaction mixture. This helps to maintain a low concentration of the acetone enolate at any given time, thus disfavoring self-condensation.

  • Maintain Low Reaction Temperature: Running the initial aldol addition at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.

Q3: During the Robinson annulation, I am getting a low yield and a significant amount of polymeric material. What could be the cause and how can I prevent it?

A3: Low yields and polymerization are common issues in Robinson annulation reactions, especially when using reactive Michael acceptors like methyl vinyl ketone or its analogs.

  • Cause: The α,β-unsaturated ketone used as the Michael acceptor can undergo base-catalyzed polymerization.

  • Prevention:

    • Use a Stabilized Michael Acceptor: Instead of a highly reactive vinyl ketone, consider using a more stable precursor or a less reactive analog.

    • Control Reaction Conditions: Maintain a low temperature during the Michael addition and add the base slowly to control the concentration of the enolate and reduce the rate of polymerization.

    • In Situ Generation of the Michael Acceptor: In some cases, the Michael acceptor can be generated in the reaction mixture to keep its concentration low and minimize polymerization.

Q4: My final product after the intramolecular cyclization (Dieckmann or aldol) is not the expected 6-membered ring. What could have gone wrong?

A4: The formation of incorrect ring sizes during intramolecular cyclization is a potential side reaction, although 5- and 6-membered rings are generally favored due to their thermodynamic stability.

  • Possible Cause: The formation of smaller or larger rings, while less common, can occur. The regioselectivity of the enolate formation preceding the cyclization is crucial.

  • Troubleshooting:

    • Choice of Base and Reaction Conditions: The base used can influence which proton is abstracted to form the enolate. Using a bulkier base might favor the formation of the kinetic enolate, which could lead to a different cyclization product. Carefully controlling the temperature can also influence the thermodynamic versus kinetic product distribution.

    • Starting Material Structure: Ensure the structure of your intermediate is correct. An unexpected isomerization or rearrangement prior to cyclization could lead to an alternative ring system.

Q5: I am having difficulty with the final purification of this compound. What are the recommended methods?

A5: Purification of the final product is crucial to remove any unreacted starting materials, intermediates, and side products.

  • Column Chromatography: Gravity column chromatography using silica (B1680970) gel is an effective method for purifying this compound. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. A suitable solvent system would need to be determined experimentally, but solvents like acetone or ethanol-water mixtures are often good starting points.

  • Acid-Base Extraction: Since 1,3-dicarbonyl compounds are acidic, an acid-base extraction can be used to separate the product from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its enolate salt. The aqueous layer can then be acidified to precipitate the purified product, which is then extracted back into an organic solvent.

Quantitative Data on Side Products

Currently, there is limited published quantitative data specifically detailing the percentages of common side products in the synthesis of this compound. The yield of the desired product is often reported, but a detailed breakdown of the impurity profile is less common in standard literature. For a precise quantitative analysis of your reaction mixture, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Reaction TypePotential Side ProductTypical Conditions Favoring FormationMitigation Strategy
Aldol Condensation Acetone self-condensation products (e.g., Diacetone alcohol, Mesityl oxide)High concentration of acetone enolate, high temperature.Use a large excess of acetone, slow base addition, low temperature.
Robinson Annulation Polymeric materials from Michael acceptorHigh concentration of reactive Michael acceptor, strong base.Use a stabilized Michael acceptor, control temperature and base addition.
Intramolecular Cyclization Incorrect ring size products (e.g., 4- or 7-membered rings)Kinetically controlled conditions, non-selective enolate formation.Use thermodynamically controlled conditions, choose appropriate base.

Experimental Protocols

Synthesis of this compound via Aldol Condensation Route

This multi-step protocol is adapted from a procedure described for undergraduate organic chemistry laboratories.[2]

Step 1: Synthesis of 4-hydroxy-5-methylhexan-2-one (Aldol Adduct)

  • In a 50 mL round-bottom flask, combine 2.5 mL of acetone and 0.93 mL of 2.5 M aqueous sodium hydroxide.

  • Stir the mixture for 15 minutes at room temperature, then cool to 0 °C in an ice-water bath.

  • Prepare a solution of 1.24 mL of isobutyraldehyde in 2.5 mL of acetone.

  • Add the isobutyraldehyde solution dropwise to the cooled acetone-NaOH mixture over 15 minutes.

  • Remove the flask from the ice bath and continue stirring at room temperature for 1 hour.

  • Neutralize the reaction mixture to pH 7 by the dropwise addition of 10% aqueous hydrochloric acid.

  • Dilute the mixture with 10 mL of water and extract with diethyl ether (3 x 8 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product as a clear oil.

Step 2: Synthesis of (E)-5-methylhex-3-en-2-one (Dehydration)

  • To a 25 mL round-bottom flask, add 0.25 g of p-toluenesulfonic acid monohydrate and 4.0 g of anhydrous sodium sulfate.

  • Add 5 mL of anhydrous benzene (B151609) and the crude product from Step 1.

  • Reflux the mixture for 2.25 hours.

  • Cool the reaction to room temperature and neutralize to pH 7 with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

(Subsequent steps of Michael addition, cyclization, hydrolysis, and decarboxylation would follow to yield the final product.)

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Synthetic Routes to this compound cluster_aldol Aldol Condensation Route cluster_robinson Robinson Annulation Route Isobutyraldehyde Isobutyraldehyde Aldol Adduct Aldol Adduct Isobutyraldehyde->Aldol Adduct NaOH Acetone Acetone Acetone->Aldol Adduct Unsaturated Ketone Unsaturated Ketone Aldol Adduct->Unsaturated Ketone p-TsOH, heat Michael Adduct (Aldol) Michael Adduct Unsaturated Ketone->Michael Adduct (Aldol) Diethyl Malonate, Base Cyclized Intermediate (Aldol) Cyclized Intermediate Michael Adduct (Aldol)->Cyclized Intermediate (Aldol) Base (Dieckmann) Final Product This compound Cyclized Intermediate (Aldol)->Final Product H3O+, heat (Hydrolysis & Decarboxylation) Isobutylideneacetone Isobutylideneacetone Michael Adduct (Robinson) Michael Adduct Isobutylideneacetone->Michael Adduct (Robinson) Base Diethyl Malonate Diethyl Malonate Diethyl Malonate->Michael Adduct (Robinson) Final Product 2 This compound Michael Adduct (Robinson)->Final Product 2 1. Base (Cyclization) 2. H3O+, heat (Hydrolysis & Decarboxylation)

Caption: Synthetic pathways to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Synthesis Issues Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Polymerization Polymerization? Low Yield->Polymerization Self-Condensation Acetone Self-Condensation? Low Yield->Self-Condensation Impure Product->Self-Condensation Incorrect Ring Incorrect Ring Size? Impure Product->Incorrect Ring Purification Improve Purification: - Column Chromatography - Recrystallization - Acid-Base Extraction Impure Product->Purification Polymerization->Impure Product No Optimize Michael Optimize Michael Addition: - Lower Temperature - Slow Base Addition Polymerization->Optimize Michael Yes Self-Condensation->Incorrect Ring No Optimize Aldol Optimize Aldol Condensation: - Use Excess Acetone - Low Temperature Self-Condensation->Optimize Aldol Yes Optimize Cyclization Optimize Cyclization: - Adjust Base/Temperature - Confirm Intermediate Structure Incorrect Ring->Optimize Cyclization Yes Incorrect Ring->Purification No End End Optimize Michael->End Optimize Aldol->End Optimize Cyclization->End Purification->End

Caption: A workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 5-Isopropyl-1,3-cyclohexanedione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-Isopropyl-1,3-cyclohexanedione using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica (B1680970) gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound due to its polarity and ability to separate compounds of moderate polarity.

Q2: Which mobile phase system is best suited for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) is typically effective. A good starting point for developing your mobile phase is a 70:30 mixture of hexane to ethyl acetate.[1] The optimal ratio should be determined by preliminary thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

Q3: My compound is not moving from the baseline of the column. What should I do?

A3: This indicates that the mobile phase is not polar enough to elute your compound. You should gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. For very polar impurities, a small percentage of methanol (B129727) can be added to the mobile phase, but be aware that high concentrations of methanol can dissolve silica gel.

Q4: I am observing significant band broadening or tailing of my product during elution. What could be the cause?

A4: Band broadening and tailing can be caused by several factors. One significant issue for 1,3-diones is keto-enol tautomerism. The compound may exist as an equilibrium of keto and enol forms on the column, which can have different polarities and interact with the silica gel differently, leading to poor separation. To minimize this, it is advisable to run the chromatography at a consistent and possibly cooler temperature. Other causes can include an improperly packed column, overloading the column with the sample, or the presence of highly polar impurities.

Q5: Can this compound degrade on the silica gel column?

A5: 1,3-Diketones can be sensitive to acidic conditions, and silica gel is slightly acidic. Prolonged exposure to silica gel can potentially lead to degradation. To mitigate this, it is recommended to perform the chromatography as efficiently as possible. If degradation is suspected, deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase can be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate mobile phase polarity.- Keto-enol tautomerism leading to overlapping bands.- Column overloading.- Optimize the mobile phase using TLC to maximize the difference in Rf values between your product and impurities.- Consider using a less polar solvent system initially and gradually increasing the polarity (gradient elution).- Ensure the column is not overloaded; a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of hexane. Start with a less polar solvent system and gradually increase the polarity.
No Compound Eluting from the Column - The mobile phase is not polar enough.- The compound may have degraded on the column.- Gradually increase the polarity of the mobile phase by increasing the ethyl acetate concentration.- If degradation is suspected, perform a small-scale stability test on a TLC plate. If degradation occurs, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.
Streaking or Tailing of the Product Band - Keto-enol tautomerism.- The sample was not loaded in a concentrated band.- The column was not packed uniformly.- Run the column at a consistent, cool temperature.- Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness.- Ensure the column is packed evenly without any air bubbles or channels.
Low Yield of Purified Product - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution with an impurity.- After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has eluted.- Minimize the time the compound spends on the column.- Re-evaluate the mobile phase to achieve better separation from the co-eluting impurity.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers and Erlenmeyer flasks

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a 70:30 (v/v) ratio.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound spot, with good separation from any impurities.

3. Column Packing:

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading and solvent addition.

  • Drain the solvent until the level is just above the top layer of sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully pipette the solution onto the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • After loading, carefully add a small amount of the mobile phase and allow it to run through the column until the sample is adsorbed onto the silica gel.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Experimental Workflow Diagram

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Mobile Phase Selection) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purified_Product Purified Product Solvent_Evaporation->Purified_Product Crude_Product Crude Product Crude_Product->TLC

References

Technical Support Center: Dieckmann Condensation for Substituted Cyclohexanediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dieckmann condensation, specifically tailored for the synthesis of substituted cyclohexanediones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation?

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[1] It is a base-catalyzed reaction that converts a diester into a cyclic β-keto ester.[2][3] This reaction is particularly useful for forming five and six-membered rings, making it a key method for synthesizing substituted cyclohexanediones and their precursors.[2][4] The driving force of the reaction is the formation of a resonance-stabilized enolate of the β-keto ester product.[5]

Q2: My Dieckmann condensation is resulting in a low yield. What are the common causes?

Low yields in Dieckmann condensations can often be attributed to several factors:

  • Suboptimal Base Selection: The choice of base is critical. Using a base with an alkoxide that matches the ester's alcohol portion can prevent transesterification.[6] For instance, sodium ethoxide should be used for ethyl esters.

  • Improper Solvent: The solvent can significantly influence the reaction's success. Polar aprotic solvents like THF and DMF can enhance enolate stability, while non-polar solvents like toluene (B28343) may help reduce side reactions.[7]

  • Reaction Temperature: Higher temperatures can sometimes lead to side reactions, while lower temperatures might result in an incomplete reaction. Optimization of the reaction temperature is often necessary.

  • Purity of Starting Materials: Impurities in the diester, solvent, or base can interfere with the reaction. Ensure all reagents are pure and dry.

  • Work-up Issues: Product loss during the work-up and purification steps is a common reason for low isolated yields.

Q3: I am observing the formation of multiple products. What are the likely side reactions?

The most common side reaction is intermolecular Claisen condensation, which leads to the formation of polymeric byproducts instead of the desired cyclic product.[7] This is particularly prevalent when attempting to form rings larger than seven members. Another potential issue, especially with unsymmetrical diesters, is the formation of regioisomers due to the deprotonation at different α-carbons.[6]

Q4: How do I control the regioselectivity in the Dieckmann condensation of an unsymmetrical diester?

Controlling which α-carbon is deprotonated is key to achieving regioselectivity. Generally, the enolate will form at the less sterically hindered or more acidic α-position.[6] The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures can provide greater control over which proton is removed, thus favoring the formation of a specific regioisomer.[7]

Troubleshooting Guide

Problem 1: Low to no yield of the desired cyclohexanedione precursor.

Possible Cause Suggested Solution
Incorrect Base Use a base with an alkoxide that corresponds to the ester group (e.g., sodium ethoxide for ethyl esters) to avoid transesterification.[6] For more sensitive substrates, consider using a non-nucleophilic base like NaH or KHMDS.
Wet Reagents/Solvent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient Enolate Formation The base may not be strong enough to deprotonate the α-carbon effectively. Consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Reverse Reaction If the product β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to low yields.[1] Ensure the reaction conditions favor the forward reaction, such as by removing the alcohol byproduct.

Problem 2: Formation of a significant amount of polymeric or oligomeric side products.

Possible Cause Suggested Solution
Intermolecular Condensation This occurs when one diester molecule reacts with another instead of cyclizing. Running the reaction at high dilution can favor the intramolecular pathway.
Reaction Temperature Too High Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Problem 3: Difficulty in isolating the product during work-up.

Possible Cause Suggested Solution
Formation of a stable sodium salt The β-keto ester product is acidic and will be deprotonated by the base to form a sodium salt, which may be difficult to extract. Carefully neutralize the reaction mixture with a dilute acid (e.g., 5% HCl) during the work-up to protonate the product before extraction.[8]
Emulsion Formation During aqueous work-up, emulsions can form, making phase separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Dieckmann Condensation of Diethyl Adipate (B1204190)

Base Solvent Temperature Yield (%) Reference
NaOEtEthanolRefluxGood[1]
NaHTolueneRefluxHigh[9]
t-BuOKTolueneReflux98[10]
t-BuONaTolueneReflux69[10]
EtOKTolueneReflux41[10]
EtONaTolueneReflux58[10]
t-BuOKSolvent-freeRoom Temp82[10]
NaOMeSolvent-freeRoom Temp61[9]

Experimental Protocols

General Protocol for the Dieckmann Condensation of a Substituted Diethyl Adipate

  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of the substituted diethyl adipate (1.0 eq.) in an anhydrous solvent (e.g., toluene) to a suspension of a suitable base (e.g., sodium hydride, 1.2 eq.) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a dilute aqueous acid (e.g., 5% HCl) until the mixture is acidic.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted cyclohexanedione precursor.

Visualizations

Dieckmann_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., NaOEt) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Enolate->Tetrahedral_Intermediate Beta_Keto_Ester_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate->Beta_Keto_Ester_Enolate Loss of Alkoxide Tetrahedral_Intermediate->Beta_Keto_Ester_Enolate Final_Product Cyclic β-Keto Ester Beta_Keto_Ester_Enolate->Final_Product Protonation Beta_Keto_Ester_Enolate->Final_Product Acid Acid (H3O+)

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Optimize_Base Optimize Base Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Concentration Adjust Concentration (High Dilution) Check_Conditions->Optimize_Concentration Analyze_Workup Analyze Work-up Procedure Optimize_Base->Analyze_Workup Optimize_Solvent->Analyze_Workup Optimize_Temp->Analyze_Workup Optimize_Concentration->Analyze_Workup Successful_Reaction Successful Reaction Analyze_Workup->Successful_Reaction Issues Resolved

References

optimizing base and solvent conditions for 5-Isopropyl-1,3-cyclohexanedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-Isopropyl-1,3-cyclohexanedione. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the optimization of your reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the synthesis of this compound, which is often synthesized via a multi-step process involving a Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation pathway), or a Dieckmann condensation pathway.

Issue 1: Low or No Yield in the Initial Condensation Step

Q: I am experiencing very low or no yield in the initial carbon-carbon bond-forming reaction. What are the likely causes and how can I improve the outcome?

A: Low yields in the initial condensation can stem from several factors related to the reagents and reaction conditions. Here are some common causes and solutions:

  • Ineffective Enolate Formation: The choice of base and solvent is critical for efficient deprotonation of the ketone or ester starting material.

    • Solution: Experiment with different base and solvent combinations. Common bases include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt), and non-nucleophilic organic bases like DBU.[1] Aprotic polar solvents such as DMF or DMSO are often effective as they can facilitate enolate formation.[1]

  • Polymerization of the α,β-Unsaturated Ketone: If you are using a Robinson annulation approach with a Michael acceptor like methyl vinyl ketone (MVK), it is prone to polymerization under basic conditions, which is a common reason for low yields.[1]

    • Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. For example, a Mannich base can be prepared and used in situ, which often mitigates polymerization.[1]

  • Retro-Michael or Retro-Aldol Reaction: The initial adducts can revert to starting materials, especially at elevated temperatures.[1]

    • Solution: Running the reaction at a lower temperature can help to minimize the retro-reaction.[1]

  • Inactive Base: The base may have degraded due to improper storage.

    • Solution: Use a fresh, properly stored base. For example, solid sodium hydroxide (B78521) can absorb atmospheric moisture and should be handled quickly.[1]

Issue 2: Formation of Multiple Products

Q: My reaction is producing a mixture of products, making purification difficult. What are the potential reasons and how can I improve the selectivity?

A: The formation of multiple products often arises from a lack of regioselectivity or stereoselectivity in the reaction.

  • Multiple Enolate Isomers: If you are using an unsymmetrical ketone, deprotonation can occur at different α-positions, leading to a mixture of constitutional isomers.[1]

    • Solution: Employ a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to favor the formation of the kinetic enolate, or use thermodynamic conditions (weaker base, higher temperature) to favor the more substituted enolate, depending on the desired outcome.[1]

  • Poor Diastereoselectivity: The formation of new stereocenters during the reaction can lead to a mixture of diastereomers.

    • Solution: The choice of solvent can significantly impact the stereochemical outcome by influencing the transition state energies.[1] It is advisable to screen different solvents to optimize diastereoselectivity.

Issue 3: The Dieckmann Condensation Fails to Cyclize

Q: I am attempting a Dieckmann condensation to form the cyclohexanedione ring, but the reaction is not proceeding or the yield is very low. What could be the issue?

A: The Dieckmann condensation is an intramolecular Claisen condensation that is sensitive to reaction conditions.

  • Inappropriate Base/Solvent System: The reaction is typically carried out with a sodium alkoxide base in an alcohol solvent.[2]

    • Solution: Ensure that the alkoxide base corresponds to the alcohol solvent to avoid transesterification side reactions. For example, use sodium ethoxide in ethanol (B145695). For improved yields, consider using DMSO with a strong base like dimsyl ion, which has been shown to increase reaction rates and yields.

  • Reverse Dieckmann Reaction: The equilibrium may not favor the cyclized product, especially if the resulting β-keto ester cannot be deprotonated to form a stabilized enolate.[2]

    • Solution: A full equivalent of base is necessary to deprotonate the product and drive the reaction to completion.[3] The formation of the stable enolate of the β-keto ester is the thermodynamic driving force for the reaction.[4]

  • Steric Hindrance: Bulky substituents on the diester chain can hinder the intramolecular cyclization.

    • Solution: While challenging to overcome, using a less sterically demanding base or higher reaction temperatures might provide some improvement, although the latter could also promote side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical conditions for the key reactions involved in the synthesis of 5-substituted-1,3-cyclohexanediones. Note that optimal conditions for this compound may require specific optimization.

Table 1: Michael Addition Conditions (Robinson Annulation Pathway)

ParameterCondition 1Condition 2Condition 3
Base NaOHKOHTriethylamine
Solvent EthanolMethanolDMF
Temperature Room Temp.0 °C to RTRoom Temp.
Typical Yield ModerateModerate to GoodGood
Notes Prone to MVK polymerizationProne to MVK polymerizationLess MVK polymerization

Table 2: Intramolecular Aldol Condensation Conditions (Robinson Annulation Pathway)

ParameterCondition 1Condition 2Condition 3
Base NaOHNaOMeKOH
Solvent MethanolMethanolEthanol
Temperature RefluxRoom Temp.Reflux
Typical Yield GoodGoodGood
Notes Dehydration often occurs directlyMay require separate dehydration stepDehydration often occurs directly

Table 3: Dieckmann Condensation Conditions

ParameterCondition 1Condition 2Condition 3
Base Sodium EthoxidePotassium t-butoxideDimsyl ion
Solvent EthanolToluene (B28343)DMSO
Temperature RefluxRefluxRoom Temp.
Typical Yield GoodGoodHigh
Notes Standard conditionsFor less reactive substratesHigher yields and rates reported

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson Annulation

This protocol is a representative example and may require optimization.

Step 1: Michael Addition

  • To a solution of diethyl malonate (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add 3-methyl-2-butenal (B57294) (isovaleraldehyde) (1 equivalent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Aldol Condensation, Hydrolysis, and Decarboxylation

  • Dissolve the crude product from Step 1 in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidic mixture at reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Dieckmann Condensation

This protocol is a representative example and may require optimization.

  • Prepare the required diethyl 3-isopropyladipate starting material.

  • To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add a solution of diethyl 3-isopropyladipate (1 equivalent) in toluene dropwise at reflux.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Hydrolyze and decarboxylate the β-keto ester by refluxing with aqueous acid (e.g., 6M HCl) until TLC shows complete conversion.

  • Cool the reaction, extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

Robinson_Annulation_Workflow start Start: Diethyl Malonate & 3-Methyl-2-butenal michael Michael Addition Base: NaOEt Solvent: Ethanol start->michael adduct Crude Michael Adduct michael->adduct hydrolysis_decarboxylation Hydrolysis & Decarboxylation Reagents: NaOH, then HCl, Heat adduct->hydrolysis_decarboxylation purification Purification (Chromatography/ Recrystallization) hydrolysis_decarboxylation->purification product This compound purification->product

Caption: Workflow for Robinson Annulation Synthesis.

Dieckmann_Condensation_Workflow start Start: Diethyl 3-isopropyladipate dieckmann Dieckmann Condensation Base: NaOEt Solvent: Toluene start->dieckmann beta_keto_ester Crude β-Keto Ester dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation Reagent: Aq. HCl, Heat beta_keto_ester->hydrolysis_decarboxylation purification Purification (Chromatography/ Recrystallization) hydrolysis_decarboxylation->purification product This compound purification->product

Caption: Workflow for Dieckmann Condensation Synthesis.

Troubleshooting_Logic start Low Yield? check_base Check Base Activity & Concentration start->check_base check_solvent Optimize Solvent start->check_solvent check_temp Adjust Temperature start->check_temp check_side_reactions Investigate Side Reactions (e.g., Polymerization) start->check_side_reactions solution1 Use Fresh Base check_base->solution1 solution2 Screen Solvents (e.g., DMF, DMSO) check_solvent->solution2 solution3 Lower Temperature to Minimize Retro-Reactions check_temp->solution3 solution4 Use Precursor for Michael Acceptor check_side_reactions->solution4

Caption: Troubleshooting Logic for Low Yield Issues.

References

preventing self-condensation in aldol reactions for 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldol (B89426) reactions of 5-Isopropyl-1,3-cyclohexanedione. Our focus is to help you minimize self-condensation and other side reactions to achieve optimal yields of your desired products.

Troubleshooting Guide

This guide addresses common issues encountered during the aldol reaction of this compound.

Issue 1: Significant formation of a self-condensation byproduct.

  • Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is from the self-condensation of this compound. How can I prevent this?

  • Answer: Self-condensation is a common side reaction where two molecules of the dione (B5365651) react with each other. To minimize this, you should promote the formation of the kinetic enolate and ensure it reacts preferentially with your desired electrophile (e.g., an aldehyde). Here are key strategies:

    • Base Selection: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is an excellent choice for irreversibly forming the kinetic enolate at a low temperature.[1] This prevents an equilibrium from being established, which could lead to self-condensation.

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the electrophile.[2] Lower temperatures disfavor the thermodynamic processes that can lead to side reactions.

    • Order of Addition: Add the this compound solution dropwise to the cooled base solution to ensure the dione is rapidly deprotonated. Then, slowly add your electrophile to the pre-formed enolate solution. This method, known as a directed aldol reaction, keeps the concentration of the free dione low, thus minimizing the chance of self-condensation.[3]

Issue 2: Low yield of the desired aldol adduct.

  • Question: I am observing a low yield of my target product, even with minimal self-condensation. What factors could be contributing to this?

  • Answer: Low yields can result from incomplete reaction, decomposition of the product, or competing side reactions. Consider the following:

    • Reaction Time and Temperature: While low temperatures are crucial to prevent side reactions, the reaction may be too slow. After the initial low-temperature addition, you may need to allow the reaction to warm gradually to room temperature and stir for a longer period. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

    • Base Stoichiometry: Ensure you are using a full equivalent of a strong base like LDA to quantitatively form the enolate. Using catalytic amounts of a weaker base (e.g., NaOH, KOH) can lead to reversible aldol additions and lower yields.[4]

    • Purity of Reagents: Ensure your this compound, electrophile, and solvent are pure and anhydrous. Water can quench the enolate, reducing the yield.

Issue 3: Formation of multiple unidentified byproducts.

  • Question: Besides self-condensation, I am seeing multiple spots on my TLC plate that I cannot identify. What are the likely side reactions?

  • Answer: Multiple byproducts can arise from various competing reactions.

    • Cannizzaro Reaction: If you are using a non-enolizable aldehyde as your electrophile and a strong base in a protic solvent, a Cannizzaro reaction can occur with the aldehyde, leading to its disproportionation into an alcohol and a carboxylic acid.

    • Michael Addition: The aldol condensation product, an α,β-unsaturated ketone, can undergo a subsequent Michael addition with another equivalent of the enolate.

    • Polymerization: Aldehydes, in particular, can be prone to polymerization under basic conditions.

To mitigate these, use a strong aprotic base like LDA in an anhydrous aprotic solvent like THF, and maintain low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most acidic proton on this compound?

A1: The most acidic protons are on the carbon atom situated between the two carbonyl groups (the C2 position). These protons are readily abstracted by a base to form a resonance-stabilized enolate.

Q2: Can I use a weaker base like sodium hydroxide (B78521) for this reaction?

A2: While sodium hydroxide can catalyze aldol reactions, it is generally not recommended for preventing self-condensation in a crossed aldol reaction involving a highly enolizable substrate like this compound. Weaker bases establish an equilibrium, which allows for both the desired reaction and self-condensation to occur simultaneously, often leading to a mixture of products.[5] For a more controlled reaction, a strong, non-nucleophilic base like LDA is preferable.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. The product is likely to be UV-active, and you can use a stain like anisaldehyde to visualize both the starting material and the product.

Q4: Is it possible to use a protecting group strategy to prevent self-condensation?

A4: Yes, a protecting group strategy can be employed. One of the carbonyl groups of this compound could be selectively protected, for example, as a ketal. This would prevent enolization at one of the alpha carbons, thus blocking the pathway for self-condensation. After the aldol reaction, the protecting group can be removed under acidic conditions. However, this adds extra steps to the synthesis. For many applications, optimizing the reaction conditions with a strong base at low temperatures is a more direct approach.

Experimental Protocols

Protocol 1: Directed Aldol Reaction using LDA

This protocol is designed to minimize the self-condensation of this compound by pre-forming the kinetic enolate.

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Aldol Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude aldol product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for Aldol Reaction of this compound

ParameterCondition A (Equilibrium)Condition B (Kinetic Control)
Base NaOHLDA
Solvent EthanolAnhydrous THF
Temperature Room Temperature-78 °C
Order of Addition All reactants mixed togetherDione added to base, then aldehyde
Typical Yield of Desired Product 20-40%70-90%
Typical Yield of Self-Condensation Product 30-50%<5%

Note: The yields presented are typical and may vary depending on the specific aldehyde used and the precise reaction conditions.

Visualizations

Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification LDA_prep Prepare LDA Solution (-78°C) Enolate_form Form Kinetic Enolate (-78°C, 1 hr) LDA_prep->Enolate_form Dione_sol Prepare Dione Solution Dione_sol->Enolate_form Aldehyde_add Add Aldehyde (-78°C) Enolate_form->Aldehyde_add Reaction_monitor Monitor by TLC Aldehyde_add->Reaction_monitor Quench Quench with NH4Cl Reaction_monitor->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Desired Aldol Adduct

Caption: Workflow for a directed aldol reaction to minimize self-condensation.

Self_Condensation_Logic Dione This compound Enolate Enolate Dione->Enolate Deprotonation Self_Condensation_Product Self-Condensation Product Base Base Desired_Product Desired Aldol Adduct Enolate->Desired_Product Attacks Electrophile Enolate->Self_Condensation_Product Attacks another Dione molecule Electrophile Aldehyde (Electrophile)

Caption: Competing pathways in the aldol reaction of the dione.

References

challenges in the scale-up of 5-Isopropyl-1,3-cyclohexanedione production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Isopropyl-1,3-cyclohexanedione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Route A: Michael Addition followed by Dieckmann-type Cyclization: This route involves the condensation of an α,β-unsaturated ketone, such as 4-methyl-3-penten-2-one (isobutylideneacetone), with a malonic ester, like diethyl malonate, followed by an intramolecular cyclization.

  • Route B: Multi-step Synthesis: This pathway includes an initial Aldol condensation, followed by a Dieckmann-type annulation, ester hydrolysis, and subsequent decarboxylation to yield the final product.

Q2: What are the critical physical properties of this compound?

A2: Key physical properties are summarized in the table below.

PropertyValue
CAS Number 18456-87-6
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance Solid
Melting Point 63-65 °C (lit.)

Q3: What are the typical applications of this compound in research and development?

A3: this compound serves as a versatile intermediate in organic synthesis. It is commonly used as a starting reagent for the synthesis of carvotanacetone (B1241184) analogs and in the preparation of monocyclic terpenes. It can also be utilized in the synthesis of 2H-pyrans through reactions with α,β-unsaturated aldehydes.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound

Q: We are experiencing significantly lower than expected yields during the synthesis. What are the potential causes and how can we optimize the reaction?

A: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Below is a breakdown of potential issues and optimization strategies for the key reaction steps.

For Michael Addition (Route A):

The Michael addition of diethyl malonate to 4-methyl-3-penten-2-one is a critical step. Suboptimal conditions can lead to poor yields.

  • Troubleshooting:

    • Inefficient Enolate Formation: The concentration and strength of the base are crucial for the deprotonation of diethyl malonate to form the nucleophilic enolate.

    • Side Reactions: Competing reactions, such as self-condensation of the starting materials, can reduce the yield of the desired adduct.

    • Unfavorable Equilibrium: The Michael addition is a reversible reaction, and the equilibrium may not favor the product under certain conditions.

  • Optimization Strategies:

ParameterRecommendationExpected Outcome
Base Use a strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions to prevent base deactivation.Promotes efficient enolate formation and minimizes side reactions.
Solvent Aprotic solvents like THF or toluene (B28343) are generally preferred. The choice of solvent can influence reaction rates and yields.Optimizes solubility of reactants and stability of the enolate.
Temperature The reaction is typically run at room temperature or with gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature.Balances reaction rate with the prevention of side reactions.
Stoichiometry A slight excess of the Michael acceptor (4-methyl-3-penten-2-one) may drive the reaction forward.Shifts the equilibrium towards the product.

For Dieckmann Condensation (Route A & B):

The intramolecular cyclization is a key ring-forming step. Its efficiency is highly dependent on reaction conditions.

  • Troubleshooting:

    • Incomplete Cyclization: Insufficient base or reaction time can lead to incomplete conversion of the diester intermediate to the cyclic β-keto ester.

    • Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymer formation.

    • Reverse Dieckmann Reaction: The reaction is reversible and can be driven backward if the product is not stabilized.

  • Optimization Strategies:

ParameterRecommendationExpected Outcome
Base A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. At least one full equivalent of base is necessary as the product β-keto ester is deprotonated by the alkoxide, driving the equilibrium forward.Ensures complete deprotonation and cyclization.
Solvent Anhydrous solvents such as toluene, THF, or DMSO are recommended. Using an alcohol corresponding to the ester (e.g., ethanol (B145695) for ethyl esters) can minimize transesterification.Provides a suitable reaction medium and avoids unwanted side reactions.
Concentration Employing high-dilution conditions can favor the intramolecular cyclization over intermolecular reactions.Minimizes the formation of polymeric byproducts.
Temperature The reaction is often carried out at elevated temperatures (reflux). The optimal temperature should be determined experimentally.Increases the reaction rate to achieve complete cyclization.
Issue 2: Difficulties in Product Purification

Q: We are facing challenges in isolating pure this compound from the crude reaction mixture. What are the recommended purification methods?

A: The purification of β-diketones like this compound can be challenging due to their physical properties and potential for side products.

  • Common Impurities:

    • Unreacted starting materials.

    • Intermediates from incomplete reactions (e.g., the Michael adduct or the uncyclized diester).

    • Byproducts from side reactions (e.g., self-condensation products, polymers).

    • Salts formed during workup.

  • Purification Strategies:

MethodDescriptionBest For
Acid-Base Extraction The product is a weak acid and can be extracted into an aqueous basic solution and then re-precipitated by acidification.Removing non-acidic impurities.
Crystallization Recrystallization from a suitable solvent system is a common and effective method for purifying solid products.Removing soluble impurities and obtaining a high-purity solid.
Column Chromatography Silica gel chromatography can be used to separate the product from closely related impurities.Purification of small to moderate scale reactions and for removing impurities with similar solubility.
Distillation If the product is thermally stable, vacuum distillation can be an option for purification, especially at larger scales.Removing non-volatile impurities.

Optimization of Crystallization:

Solvent SystemRationale
Hexane/Ethyl Acetate A non-polar/polar solvent mixture that can be optimized for selective precipitation of the product.
Toluene A good solvent for many organic compounds that can be effective for crystallization upon cooling.
Ethanol/Water A polar protic solvent system where the product may have lower solubility upon addition of water.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 5-substituted-1,3-cyclohexanedione, which can be adapted for the production of this compound.

Synthesis of a 5-Substituted-1,3-cyclohexanedione via Michael Addition and Dieckmann Condensation

Materials:

  • 4-Methyl-3-penten-2-one (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • After the addition is complete, add 4-methyl-3-penten-2-one dropwise.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may require gentle heating to go to completion.

    • Once the reaction is complete, neutralize the mixture with a calculated amount of hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the residue with toluene and wash the organic layer with water and brine.

    • Dry the organic

minimizing byproduct formation in the synthesis of carvotanacetone analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carvotanacetone (B1241184) analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to carvotanacetone and its analogs starting from carvone (B1668592)?

A1: The most prevalent methods for synthesizing carvotanacetone and its analogs from carvone include:

  • Acid-Catalyzed Hydration: This method introduces a hydroxyl group across the isopropenyl double bond of carvone to form 8-hydroxycarvotanacetone, a key intermediate.

  • Epoxidation: Selective epoxidation of the isopropenyl double bond, followed by rearrangement or ring-opening reactions, can yield a variety of carvotanacetone analogs.

  • Robinson Annulation: This reaction can be used to build a new six-membered ring onto the carvone scaffold, leading to more complex polycyclic analogs.

Q2: What is the primary byproduct of concern during the acid-catalyzed hydration of carvone?

A2: The major byproduct in the acid-catalyzed hydration of carvone is carvacrol (B1668589) .[1] This occurs through a rearrangement of the tertiary carbocation intermediate formed during the reaction, leading to aromatization of the cyclohexenone ring.[1]

Q3: How can I minimize the formation of carvacrol during acid-catalyzed hydration?

A3: Minimizing carvacrol formation involves carefully controlling the reaction conditions:

  • Temperature: Lowering the reaction temperature can suppress the rearrangement leading to carvacrol.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the product distribution. While strong acids are needed to catalyze the hydration, excessively harsh conditions can promote the aromatization to carvacrol. The use of sulfated zirconia has been reported to give a nearly quantitative yield of carvacrol from carvone, highlighting the influence of the acid catalyst.[2][3]

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further degradation or side reactions.

Q4: What are the potential side reactions in the epoxidation of carvone?

A4: In the epoxidation of carvone, the primary challenge is achieving regioselectivity between the two double bonds (the endocyclic α,β-unsaturated ketone and the exocyclic isopropenyl group).

  • With reagents like m-CPBA (meta-chloroperoxybenzoic acid), the more electron-rich isopropenyl double bond is preferentially epoxidized.[4][5]

  • Under basic conditions with hydrogen peroxide, the electron-deficient double bond of the α,β-unsaturated ketone can be epoxidized.[4][6]

  • Lack of diastereoselectivity can also be an issue when epoxidizing the isopropenyl group.[7]

Q5: What is a common issue in the Robinson annulation reaction with carvone analogs?

A5: A frequent side reaction in the Robinson annulation is the polymerization of the Michael acceptor , such as methyl vinyl ketone (MVK).[8][9] This is especially prevalent under basic conditions.

Troubleshooting Guides

Problem 1: High levels of carvacrol detected in the product mixture after acid-catalyzed hydration of carvone.
Possible Cause Troubleshooting Step
Reaction temperature is too high. Maintain a low reaction temperature (e.g., 0 °C) throughout the addition of reagents and the reaction period.
Inappropriate acid catalyst or concentration. Experiment with different acid catalysts (e.g., sulfuric acid, phosphoric acid) and optimize the concentration. Weaker acids may require longer reaction times but can reduce byproduct formation.
Prolonged reaction time. Monitor the reaction progress using TLC or GC-MS and quench the reaction as soon as the carvone is consumed.
Inefficient purification. Carvacrol can be separated from the desired product by column chromatography. HPLC and GC methods are also available for the analysis and separation of thymol (B1683141) and carvacrol, which are structurally similar.[10][11][12]
Problem 2: Low yield or formation of multiple products in the epoxidation of carvone.
Possible Cause Troubleshooting Step
Incorrect choice of epoxidizing agent for desired regioselectivity. For epoxidation of the isopropenyl group, use a peroxy acid like m-CPBA. For the α,β-unsaturated ketone system, use hydrogen peroxide under basic conditions.[4][6]
Reaction conditions not optimized. Control the temperature (often low temperatures are preferred) and reaction time. Monitor the reaction by TLC to avoid over-oxidation or side reactions.
Diastereoselectivity issues. The epoxidation of the isopropenyl group with m-CPBA can result in a mixture of diastereomers.[7] Chiral catalysts or alternative synthetic routes may be necessary to achieve high diastereoselectivity.
Problem 3: Polymerization of the Michael acceptor during Robinson Annulation.
Possible Cause Troubleshooting Step
High concentration of the Michael acceptor (e.g., MVK). Add the Michael acceptor slowly to the reaction mixture to maintain a low steady-state concentration.
Use of a highly reactive Michael acceptor. Consider using a more stable precursor that generates the α,β-unsaturated ketone in situ, such as a Mannich base or a β-chloro ketone.[9] The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene, is a variant that avoids polymerization.[8]
Strongly basic reaction conditions. Optimize the base and its concentration. In some cases, isolating the Michael adduct first and then performing the intramolecular aldol (B89426) condensation in a separate step can prevent polymerization.[8]

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on byproduct formation in key synthetic steps.

Table 1: Influence of Acid Catalyst on Carvacrol Formation in the Isomerization of Carvone

CatalystReaction Temperature (°C)Reaction Time (h)Carvone Conversion (%)Carvacrol Selectivity (%)Reference
Sulfated Zirconia (8% SO₄²⁻)1201>99~100[2][3]
Pd/Al₂O₃1002410095.5[13]
Montmorillonite (chloroacetic acid treated)802410095.5[13]

Table 2: Regioselectivity in the Epoxidation of Carvone

Epoxidizing AgentTarget Double BondProductYield (%)Reference
m-CPBAIsopropenyl8,9-EpoxycarvotanacetoneGood[4][5]
H₂O₂ / NaOHEndocyclic (α,β-unsaturated)2,3-EpoxycarvotanacetoneGood[4][6]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of (R)-(-)-Carvone to (R)-(-)-8-Hydroxycarvotanacetone

This protocol is adapted from a literature procedure.

Materials:

Procedure:

  • Cool a 50% aqueous solution of sulfuric acid to 0 °C in an ice bath.

  • Slowly add (R)-(-)-carvone to the chilled sulfuric acid solution with vigorous stirring.

  • Continue stirring the mixture at 0 °C for 24 hours.

  • After 24 hours, extract the reaction mixture with a 3:1 mixture of hexane and diethyl ether to remove unreacted carvone and the carvacrol byproduct.

  • Separate the aqueous layer and perform a continuous extraction with diethyl ether for 24 hours.

  • Follow with a further extraction of the aqueous layer using ethyl acetate.

  • Combine the ether and ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-(-)-8-hydroxycarvotanacetone.

Expected Yield: Less than 50% after purification.

Protocol 2: Regioselective Epoxidation of the Isopropenyl Group in (R)-(-)-Carvone

This protocol is adapted from a literature procedure.

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (B76179) (10% aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve (R)-(-)-carvone in dichloromethane and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • If necessary, purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

AcidCatalyzedHydration Carvone Carvone Protonation Protonation of Isopropenyl Group Carvone->Protonation H⁺ TertiaryCarbocation Tertiary Carbocation Intermediate Protonation->TertiaryCarbocation Hydration Nucleophilic Attack by Water TertiaryCarbocation->Hydration Rearrangement Carbocation Rearrangement TertiaryCarbocation->Rearrangement DesiredProduct 8-Hydroxycarvotanacetone (Desired Product) Hydration->DesiredProduct -H⁺ Carvacrol Carvacrol (Byproduct) Rearrangement->Carvacrol Aromatization

Caption: Acid-catalyzed hydration of carvone pathway.

EpoxidationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carvone Carvone in DCM ReactionVessel Reaction at 0°C Carvone->ReactionVessel mCPBA m-CPBA solution mCPBA->ReactionVessel  Dropwise addition Quench Quench with Na₂SO₃ ReactionVessel->Quench Wash_NaHCO3 Wash with NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography (if necessary) Concentrate->Chromatography FinalProduct Pure Epoxide Chromatography->FinalProduct

Caption: Workflow for regioselective epoxidation.

References

Technical Support Center: Purification of 5-Isopropyl-1,3-cyclohexanedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Isopropyl-1,3-cyclohexanedione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Michael addition and subsequent cyclization?

A1: Common impurities can include unreacted starting materials such as isobutyraldehyde (B47883) and acetone, or ethyl malonate and isobutylideneacetone depending on the synthetic route.[1] Side products from self-condensation of the starting materials, incompletely cyclized intermediates, and polymeric materials can also be present. Residual base or acid catalysts and solvents used in the reaction are also common.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of impurities. Pure this compound has a reported melting point of 63-65 °C. The presence of solvents or other contaminants disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q3: I am having trouble getting my this compound derivative to crystallize. What can I do?

A3: Difficulty in crystallization can arise from several factors. If the product "oils out," it may be due to the presence of impurities or the use of an inappropriate solvent. Trying a different recrystallization solvent or a solvent mixture is a good first step. Inducing crystallization can be attempted by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If these methods fail, column chromatography may be a more suitable purification technique.

Q4: What is a good starting point for developing a column chromatography method for my this compound derivative?

A4: A good starting point is to use silica (B1680970) gel as the stationary phase. The choice of mobile phase can be guided by thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a common choice. Start with a low polarity eluent and gradually increase the polarity to elute your compound.

Q5: Can I use Gas Chromatography (GC) to assess the purity of my this compound sample?

A5: Yes, Gas Chromatography (GC) is an excellent method for assessing the purity of this compound, as it is a relatively volatile solid. Commercial suppliers often use GC to certify the purity of their products, with purities of 99% being achievable.[2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound (63-65 °C).Choose a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility.
High concentration of impurities.Attempt a preliminary purification by passing a solution of the crude product through a short plug of silica gel before recrystallization.
No crystal formation upon cooling The solution is not saturated.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
Supersaturation.Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The product is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities Inappropriate mobile phase polarity.Optimize the eluent system using TLC. A good separation on TLC will likely translate to good separation on the column.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracking or channeling of the stationary phase.Ensure the column is packed uniformly as a slurry and that the silica bed is not allowed to run dry.
The compound is not eluting from the column The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution).
The compound is eluting too quickly with the solvent front The mobile phase is too polar.Start with a less polar mobile phase.

Data Presentation

Comparison of Purification Strategies for this compound

The following table provides a representative comparison of common purification methods for this compound. The values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Recovery Yield Achievable Purity (by GC) Advantages Disadvantages
Single Recrystallization 60-80%95-98%Simple, cost-effective for large scales.May not remove closely related impurities effectively.
Double Recrystallization 40-65% (overall)>98%Can significantly improve purity.Lower overall yield due to material loss in each step.
Silica Gel Column Chromatography 50-90%>99%Excellent for removing a wide range of impurities. Can separate compounds with similar polarities.More time-consuming and requires larger volumes of solvent. More expensive for large scales.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," and since the target is a ketone, good candidate solvents include acetone, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate. Perform small-scale solubility tests to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring to the boiling point of the solvent. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry recrys_end Purified Product dry->recrys_end chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate chrom_end Purified Product evaporate->chrom_end

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps start Crystallization Attempt oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oil Change solvent or add anti-solvent oiling_out->solution_oil Yes low_yield Low yield? no_crystals->low_yield No solution_crystals Concentrate solution or induce crystallization no_crystals->solution_crystals Yes success Successful Purification low_yield->success No solution_yield Minimize solvent volume and ensure cold filtration low_yield->solution_yield Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

catalyst selection for optimizing 5-Isopropyl-1,3-cyclohexanedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Isopropyl-1,3-cyclohexanedione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Multi-step Condensation Route: This classic approach involves an aldol (B89426) condensation, followed by a Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[1][2] This method is well-suited for laboratory-scale synthesis.

  • Catalytic Hydrogenation of 4-Isopropylresorcinol: This route involves the selective hydrogenation of the aromatic ring of 4-isopropylresorcinol. This method is analogous to the industrial production of 1,3-cyclohexanedione (B196179) from resorcinol (B1680541) and is often preferred for larger-scale production due to its efficiency.

Q2: Which catalyst is recommended for the hydrogenation of 4-isopropylresorcinol?

A2: Based on extensive data for the hydrogenation of resorcinol and other substituted phenols, Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst.[3][4][5] Other viable catalysts include Raney Nickel, as well as Ruthenium (Ru) and Rhodium (Rh) based catalysts, which have shown high activity for the hydrogenation of similar phenolic compounds.[6][7]

Q3: What are the key parameters to control during the catalytic hydrogenation of 4-isopropylresorcinol?

A3: For a successful hydrogenation, it is crucial to control the following parameters:

  • Catalyst Loading: Typically, a 5% Pd/C catalyst is used. The loading should be optimized for the specific reaction scale.

  • Hydrogen Source: The reaction can be performed using hydrogen gas under pressure or through catalytic transfer hydrogenation with a hydrogen donor like sodium formate (B1220265).[3][5]

  • Reaction Medium and pH: The reaction is often carried out in an aqueous medium. Maintaining an alkaline pH, typically by adding a base like sodium hydroxide, is critical for achieving high selectivity towards the dione.[3][8]

  • Temperature and Pressure: These conditions depend on the chosen hydrogen source. For high-pressure hydrogenation, temperatures may range from 40-150°C and pressures from 1.0-6.5 MPa.[6][8]

Q4: What are common challenges in the multi-step condensation synthesis of this compound?

A4: The multi-step synthesis can present challenges such as:

  • Side Reactions: Undesirable side reactions, including polymerization of reactants and retro-Michael reactions, can lower the yield.[9]

  • Base Sensitivity: The choice and quality of the base used in the Dieckmann condensation are critical. An inactive or inappropriate base can lead to incomplete reaction or side product formation.[9][10]

  • Purification: While the synthesis is designed to minimize intermediate purification, the final product often requires column chromatography to achieve high purity.

Troubleshooting Guides

Catalytic Hydrogenation of 4-Isopropylresorcinol
Issue Possible Cause Recommended Solution
Low conversion of 4-isopropylresorcinol Inactive catalystEnsure the catalyst is fresh or has been properly stored and handled. Consider using a higher catalyst loading or a different type of catalyst (e.g., Raney Nickel).
Insufficient hydrogen pressure or donorCheck for leaks in the hydrogenation apparatus. If using a hydrogen donor like sodium formate, ensure the correct stoichiometry is used.
Suboptimal reaction temperatureGradually increase the reaction temperature within the recommended range (e.g., 40-80°C for Pd/C).
Low selectivity to this compound (formation of byproducts) Over-hydrogenation to the corresponding diol or alcoholReduce the reaction time or temperature. A lower hydrogen pressure might also favor the desired product.
Incorrect pH of the reaction mixtureEnsure the reaction medium is sufficiently alkaline. The addition of a base like NaOH is crucial for selectivity.[3][8]
Catalyst poisoning Impurities in the starting material or solventUse high-purity 4-isopropylresorcinol and solvents. Pre-treating the starting material to remove potential poisons may be necessary.
Multi-step Condensation Route
Issue Possible Cause Recommended Solution
Low yield in the Dieckmann condensation step Inactive or inappropriate baseUse a fresh, anhydrous strong base such as sodium ethoxide or potassium tert-butoxide. Ensure the reaction is performed under anhydrous conditions.[9][11]
Reversibility of the reactionThe Dieckmann condensation is an equilibrium process. Driving the reaction to completion can be achieved by using a stoichiometric amount of base to deprotonate the resulting β-keto ester, shifting the equilibrium.[10]
Formation of polymeric byproducts Polymerization of the α,β-unsaturated ketone intermediateConsider running the reaction at a lower temperature to minimize polymerization.[9]
Retro-Michael reaction The reverse reaction is thermodynamically favorable under certain conditionsLowering the reaction temperature can help to suppress the retro-Michael reaction.[9]
Difficulty in final product purification Presence of multiple side productsOptimize the reaction conditions at each step to minimize side product formation. Employ careful column chromatography for the final purification.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Resorcinol (Analogous to 4-Isopropylresorcinol)

CatalystSupportHydrogen SourceTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Reference
5% Pd/CCarbonSodium Formate40-70N/A91>96[3]
5% Pd/SiO₂SilicaSodium Formate40-70N/A91>96[3]
Raney Ni-Hydrogen Gas40-503.5-6.5~95>99[8]
5% Ru/CCarbonHydrogen Gas50-1501.0-5.0HighHigh[6]
Rh/CCarbonHydrogen Gas40-60AmbientHighHigh[7]

Note: Data for Ru/C and Rh/C are based on the hydrogenation of p-isopropylphenol and resorcinol respectively, and are indicative of potential performance for 4-isopropylresorcinol.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation of 4-Isopropylresorcinol (Adapted from Resorcinol Hydrogenation)
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-isopropylresorcinol in water.

  • Addition of Reagents: Add sodium formate (1.0-1.25 molar equivalents) and a 5% Pd/C catalyst (1-5 wt% of the resorcinol derivative).

  • pH Adjustment: Adjust the pH of the mixture to between 5 and 11 using an appropriate base (e.g., NaOH).[3]

  • Reaction Conditions: Heat the reaction mixture to 40-70°C with stirring for 1-15 hours.[3]

  • Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst.

  • Isolation: Cool the filtrate and acidify with hydrochloric acid to a pH of approximately 3 to precipitate the product. The product can then be isolated by filtration.

Protocol 2: Multi-step Synthesis of this compound (General Procedure)

A multi-step synthesis has been reported involving an aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation.[1][2] For a detailed, student-friendly experimental procedure, please refer to the publication: Duff, D. B., et al. (2012). A Multistep Synthesis Featuring Classic Carbonyl Chemistry for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 89(3), 406-408.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation Route cluster_condensation Multi-step Condensation Route start_H 4-Isopropylresorcinol step1_H Dissolve in Water + Add Base start_H->step1_H step2_H Add Catalyst (e.g., 5% Pd/C) & Hydrogen Source (e.g., Na-formate) step1_H->step2_H step3_H Heat and Stir step2_H->step3_H step4_H Filter to remove Catalyst step3_H->step4_H step5_H Acidify to Precipitate step4_H->step5_H end_H This compound step5_H->end_H start_C Starting Materials step1_C Aldol Condensation start_C->step1_C step2_C Dieckmann Annulation step1_C->step2_C step3_C Ester Hydrolysis step2_C->step3_C step4_C Decarboxylation step3_C->step4_C step5_C Purification (Chromatography) step4_C->step5_C end_C This compound step5_C->end_C

Caption: Synthetic routes to this compound.

catalyst_selection start Goal: Synthesize this compound route_choice Choose Synthesis Route start->route_choice hydrogenation Catalytic Hydrogenation of 4-Isopropylresorcinol route_choice->hydrogenation Industrial/Scale-up condensation Multi-step Condensation route_choice->condensation Lab-scale catalyst_choice Select Catalyst hydrogenation->catalyst_choice base_choice Select Base for Condensation condensation->base_choice pd_c Pd/C (High Selectivity, Common) catalyst_choice->pd_c raney_ni Raney Ni (High Activity) catalyst_choice->raney_ni ru_rh Ru/C or Rh/C (Alternative Noble Metals) catalyst_choice->ru_rh alkoxide Sodium/Potassium Alkoxides (Strong, Anhydrous) base_choice->alkoxide

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Isopropyl-1,3-cyclohexanedione and Dimedone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, 1,3-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic methylene (B1212753) protons. Among these, dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a widely utilized and well-characterized reagent. Its lesser-known analogue, 5-isopropyl-1,3-cyclohexanedione, presents an alternative with potential implications for the steric and electronic properties of synthetic intermediates and final products. This guide provides an objective comparison of these two reagents, supported by available experimental data, to inform their selection in synthetic endeavors.

Physicochemical Properties: A Tale of Two Substituents

The primary structural difference between dimedone and this compound lies in the substitution at the C5 position. Dimedone possesses a gem-dimethyl group, while the other features a single isopropyl substituent. This seemingly minor variation can influence physical properties and, potentially, reactivity through steric effects.

PropertyThis compoundDimedone
Molecular Formula C₉H₁₄O₂C₈H₁₂O₂
Molar Mass 154.21 g/mol 140.18 g/mol
Melting Point 63-65 °C147-150 °C
pKa Not explicitly reported~5.23

Comparative Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery and organic synthesis for the efficient construction of complex molecules. Both dimedone and other 1,3-cyclohexanediones are frequently employed in these reactions.

Synthesis of Xanthene Derivatives

The condensation of 1,3-dicarbonyl compounds with aldehydes is a common strategy for the synthesis of xanthene derivatives, which are of interest for their diverse biological activities. While direct comparative studies are limited, the available data on reactions with dimedone and other 1,3-cyclohexanediones allow for an inferential comparison.

For instance, the one-pot condensation of an aromatic aldehyde with two equivalents of a 1,3-cyclohexanedione (B196179) derivative is a well-established route to 1,8-dioxo-octahydroxanthenes. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition.

General Reaction Scheme for Xanthene Synthesis:

Xanthene Synthesis cluster_reactants Reactants cluster_products Products Aldehyde Ar-CHO Catalyst Catalyst Aldehyde->Catalyst Diketone 1,3-Cyclohexanedione Derivative (2 equiv.) Diketone->Catalyst Xanthene 1,8-Dioxo-octahydroxanthene Catalyst->Xanthene One-pot reaction

Caption: General workflow for the one-pot synthesis of xanthene derivatives.

Numerous catalysts have been employed for the synthesis of xanthene derivatives using dimedone, with reported yields often exceeding 90%. While specific yield data for this compound in this reaction is not as extensively documented, its structural similarity to dimedone suggests it would be a competent substrate. The bulkier isopropyl group might introduce some steric hindrance, potentially affecting reaction rates or yields depending on the steric demands of the aldehyde and catalyst.

Representative Yields for Xanthene Synthesis with Dimedone:

AldehydeCatalystSolventTimeYield (%)
BenzaldehydeLanthanum(III) nitrate (B79036) hexahydrate (10 mol%)Solvent-free15 min92%
4-ChlorobenzaldehydeLanthanum(III) nitrate hexahydrate (10 mol%)Solvent-free10 min95%
4-NitrobenzaldehydeLanthanum(III) nitrate hexahydrate (10 mol%)Solvent-free12 min94%
4-MethylbenzaldehydeLanthanum(III) nitrate hexahydrate (10 mol%)Solvent-free20 min90%

Data extracted from a study on lanthanum(III) nitrate catalyzed synthesis of xanthenes.

Synthesis of Acridine (B1665455) Derivatives

Acridine derivatives are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound.

General Reaction Scheme for Acridine Synthesis:

Acridine Synthesis cluster_reactants Reactants cluster_products Products Aldehyde Ar-CHO Catalyst Catalyst Aldehyde->Catalyst Diketone 1,3-Cyclohexanedione Derivative Diketone->Catalyst Amine Amine (e.g., NH₄OAc, Ar-NH₂) Amine->Catalyst Acridine Acridinedione Derivative Catalyst->Acridine One-pot reaction

Caption: General workflow for the one-pot synthesis of acridine derivatives.

Studies on the synthesis of acridinediones using dimedone have shown high to excellent yields under various catalytic conditions. For this compound, while it is a plausible substrate for this transformation, specific experimental data and yields are not as readily available, precluding a direct quantitative comparison. The steric bulk of the isopropyl group could potentially influence the cyclization step in the formation of the acridine core.

Experimental Protocols

General Procedure for the Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol is a generalized procedure based on the use of dimedone and can be adapted for this compound.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone or this compound (2 mmol)

  • Catalyst (e.g., Lanthanum(III) nitrate hexahydrate, 10 mol%)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the 1,3-cyclohexanedione derivative (2 mmol), and the catalyst.

  • Heat the reaction mixture under solvent-free conditions (or in a minimal amount of a suitable solvent) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with water and collect the crude product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the pure xanthene derivative.

General Procedure for the Synthesis of Acridinedione Derivatives

This protocol outlines a general method for the one-pot synthesis of acridinediones.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone or this compound (1 mmol)

  • Amine source (e.g., 1-naphthylamine, 1 mmol)

  • Catalyst (e.g., SBA-Pr-SO3H, 0.03 g)

Procedure:

  • Combine the aromatic aldehyde (1 mmol), the 1,3-cyclohexanedione derivative (1 mmol), the amine (1 mmol), and the catalyst in a reaction vessel.

  • Heat the mixture in an oil bath at a specified temperature (e.g., 100 °C) for the appropriate time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is then typically purified by recrystallization from a suitable solvent like hot ethanol.

Conclusion

Both dimedone and this compound are valuable synthons in organic chemistry, particularly in multicomponent reactions for the construction of heterocyclic scaffolds. Dimedone is extensively studied, with a wealth of available data on its reactivity and yields in various transformations.

This compound, while less characterized, is expected to exhibit similar reactivity due to the comparable electronic nature of the C5 substituents. The primary differentiating factor is likely to be the steric influence of the isopropyl group. This could be either a hindrance, potentially lowering reaction rates or yields in sterically congested transformations, or an advantage, offering a handle to fine-tune the physicochemical properties of the final products.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic target and desired molecular properties. Dimedone offers predictability and a vast literature precedent. This compound provides an opportunity for structural diversification and the exploration of steric effects on biological activity. Further direct comparative studies under identical conditions are warranted to fully elucidate the nuanced differences in their synthetic performance.

Comparative Reactivity of 5-Substituted-1,3-Cyclohexanediones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core scaffolds is paramount for efficient synthesis and lead optimization. This guide provides an objective comparison of the reactivity of 5-substituted-1,3-cyclohexanediones, a versatile class of building blocks in organic synthesis. The influence of the substituent at the 5-position on key reactions is explored, supported by experimental data from the literature.

The reactivity of 5-substituted-1,3-cyclohexanediones is critically influenced by the electronic nature of the substituent at the 5-position. This substituent directly impacts the acidity of the methylene (B1212753) protons at the 2-position, which in turn governs the ease of enolate formation—the key nucleophilic intermediate in many of its characteristic reactions. Electron-withdrawing groups are expected to increase the acidity and enhance reactivity, while electron-donating groups are likely to have the opposite effect.

Data Presentation: Comparative Reactivity in Key Reactions

The following table summarizes the expected reactivity trends and provides literature-derived examples for common reactions of 5-substituted-1,3-cyclohexanediones. Direct quantitative comparison is challenging due to variations in reported experimental conditions. However, the qualitative trends provide a valuable guide for reaction planning.

5-Substituent (R)Electronic EffectExpected Reactivity as a NucleophileRepresentative Reaction & Observations
-H NeutralBaselineParticipates readily in Knoevenagel condensations and Michael additions.[1][2]
-CH₃ Electron-Donating (Inductive)Slightly Decreased5-Methyl-1,3-cyclohexanedione is a common substrate in syntheses, though it may be slightly less reactive than the unsubstituted analog.
-Ph Electron-Withdrawing (Inductive), ConjugatingIncreased5-Phenyl-1,3-cyclohexanedione is used in the synthesis of various heterocyclic compounds, suggesting good reactivity.
-NO₂ Strongly Electron-WithdrawingSignificantly IncreasedThe strong inductive effect of the nitro group significantly increases the acidity of the C2 protons, making it a highly reactive Michael donor.
-C(O)CH₃ Electron-WithdrawingIncreasedThe acetyl group enhances the acidity of the C2 protons, promoting enolate formation and subsequent reactions.

Experimental Protocols

General Procedure for Knoevenagel Condensation and Michael Addition

A common and synthetically useful transformation of 1,3-cyclohexanediones is the tandem Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition of a second equivalent of the dione. This sequence leads to the formation of xanthenone derivatives, which are scaffolds of interest in medicinal chemistry.

Materials:

  • 5-Substituted-1,3-cyclohexanedione (2.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • A mixture of the 5-substituted-1,3-cyclohexanedione (2.0 mmol), the aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 10 mol%) in the chosen solvent (e.g., 10 mL of ethanol) is prepared.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time (e.g., 2-8 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The crude product is washed with cold solvent and can be further purified by recrystallization.

Mandatory Visualization

Reaction Pathway for the Synthesis of Xanthenone Derivatives

The following diagram illustrates the reaction pathway for the synthesis of xanthenone derivatives from 5-substituted-1,3-cyclohexanediones and aromatic aldehydes. This tandem reaction involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Reaction_Pathway sub_dione 5-R-1,3-Cyclohexanedione (Enolate) int_knoevenagel Knoevenagel Adduct sub_dione->int_knoevenagel sub_aldehyde Ar-CHO sub_aldehyde->int_knoevenagel Knoevenagel Condensation int_michael Michael Adduct int_knoevenagel->int_michael sub_dione2 5-R-1,3-Cyclohexanedione (Enolate) sub_dione2->int_michael Michael Addition prod_xanthenone Xanthenone Derivative int_michael->prod_xanthenone Cyclization/ Dehydration Experimental_Workflow start Select 5-Substituted-1,3-Cyclohexanediones (R = H, CH3, Ph, NO2, etc.) reaction_setup Set up Parallel Reactions (Identical Conditions: Temp, Conc., Catalyst) start->reaction_setup monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Yield and Purity (e.g., NMR, LC-MS) workup->analysis comparison Compare Reactivity (Yields, Reaction Rates) analysis->comparison

References

spectroscopic analysis and comparison of cyclohexanedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various cyclohexanedione derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification, characterization, and analysis of this important class of organic compounds.

Introduction to Spectroscopic Analysis of Cyclohexanedione Derivatives

Cyclohexanedione derivatives are a class of organic compounds with a six-membered ring containing two ketone functional groups. Their structural diversity, arising from different substitution patterns and the tautomeric equilibrium between diketo and enol forms, makes spectroscopic analysis a critical tool for their characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary information about the molecular structure, functional groups, and electronic properties of these derivatives. This guide will delve into the application of these techniques, presenting comparative data to aid in the structural elucidation of novel and known cyclohexanedione compounds.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of cyclohexanedione derivatives, providing a basis for comparison and identification.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundPosition of ProtonsChemical Shift (δ, ppm)
1,3-Cyclohexanedione-CH₂- (at C5)~2.0
-CH₂- (at C4 & C6)~2.5
-CH₂- (at C2)~3.4 (diketo) / 5.5 (enol)
1,4-Cyclohexanedione-CH₂-~2.8
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)-CH₃~1.1
-CH₂- (at C4 & C6)~2.3
-CH₂- (at C2)~3.3 (diketo) / 5.4 (enol)
2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione-CH₃ (at C5)~1.1
-CH₃ (acetyl)~2.6
-CH₂- (at C4 & C6)~2.4
-OH (enol)~18.4
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

CompoundPosition of CarbonChemical Shift (δ, ppm)
1,3-CyclohexanedioneC4, C6~37
C5~21
C2~58 (diketo) / ~100 (enol)
C1, C3~203 (diketo) / ~190 (enol)
1,4-CyclohexanedioneC2, C3, C5, C6~37
C1, C4~208
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)C(CH₃)₂~28
C5~32
C4, C6~51
C2~59 (diketo) / ~102 (enol)
C1, C3~203 (diketo) / ~190 (enol)
Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
1,3-Cyclohexanedione (diketo form)C=O stretch~1715
1,3-Cyclohexanedione (enol form)C=O stretch (conjugated)~1640
C=C stretch~1600
O-H stretch (broad)~2500-3200
1,4-CyclohexanedioneC=O stretch~1715
DiarylidenecyclohexanonesC=O stretch (conjugated)~1660-1680
C=C stretch~1600-1620
UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

CompoundChromophoreλmax (nm)
1,3-Cyclohexanedione (in ethanol)n → π* (diketo)~275
π → π* (enol)~255
Conjugated enones (e.g., Diarylidenecyclohexanones)π → π*300 - 400
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
1,3-Cyclohexanedione11284, 69, 56, 42
1,4-Cyclohexanedione11284, 56, 42
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)140125, 112, 97, 83, 69, 56, 41
2-Alkyl-1,3-cyclohexanedionesVariesFragmentation is dependent on the nature and position of the alkyl substituent. Common fragmentation pathways include retro-Diels-Alder reactions for the enol form and cleavage of the alkyl chain.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of the cyclohexanedione derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., KBr pellets, NaCl plates for thin film, or ATR accessory)

  • Potassium bromide (KBr) powder (for pellet method)

  • Volatile solvent (for thin film method)

Procedure (using KBr pellet method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid cyclohexanedione derivative with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of a blank KBr pellet or of the empty sample compartment and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions, particularly in conjugated systems.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Compound of interest

Procedure:

  • Sample Preparation: Prepare a dilute solution of the cyclohexanedione derivative in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the wavelength of maximum absorption (λmax).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Spectrum Acquisition: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Sample introduction system (e.g., direct insertion probe or Gas Chromatography - GC interface)

  • Volatile solvent (if using GC-MS)

Procedure (using Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile and thermally stable compounds, a GC interface is often used for separation and introduction. For less volatile solids, a direct insertion probe can be used.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions (M⁺) and fragment ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record the mass spectrum, which is a plot of ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation of cyclohexanedione derivatives is often influenced by the position and nature of substituents, with common pathways including retro-Diels-Alder reactions and McLafferty rearrangements.[1]

Visualizing Spectroscopic Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclohexanedione Derivative Dissolution Dissolution in Solvent Sample->Dissolution For NMR & UV-Vis Pellet KBr Pellet Preparation Sample->Pellet For IR MS Mass Spectrometry Sample->MS Direct Inlet or GC NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Pellet->IR Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions MW_Fragmentation MW & Fragmentation MS->MW_Fragmentation Final_Characterization Final_Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Electronic_Transitions->Final_Characterization MW_Fragmentation->Final_Characterization

Caption: General experimental workflow for the spectroscopic analysis of cyclohexanedione derivatives.

conceptual_relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained Molecule Cyclohexanedione Derivative Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR UV_Vis UV-Vis Molecule->UV_Vis MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity provides Func_Groups Functional Groups (C=O, O-H, C=C) IR->Func_Groups identifies Conjugation Conjugated Systems Electronic Transitions UV_Vis->Conjugation reveals Mol_Formula Molecular Formula & Fragmentation MS->Mol_Formula determines Connectivity->Molecule Func_Groups->Molecule Conjugation->Molecule Mol_Formula->Molecule

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Validating the Structure of 5-Isopropyl-1,3-cyclohexanedione Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction products derived from 5-Isopropyl-1,3-cyclohexanedione, a versatile building block in organic synthesis. By presenting key experimental data and detailed methodologies, this document aims to facilitate the validation of product structures and guide further synthetic efforts.

Introduction to this compound and its Reactivity

This compound is a cyclic β-diketone that serves as a valuable precursor in the synthesis of a variety of organic molecules, including analogs of the natural product carvotanacetone (B1241184) and various heterocyclic compounds.[1] Its reactivity is centered around the acidic methylene (B1212753) protons between the two carbonyl groups and the carbonyl groups themselves, making it amenable to a range of transformations.

Common reactions involving this compound include:

  • Alkylation: Introduction of alkyl groups at the C-2 position.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.

  • Michael Addition & Robinson Annulation: Formation of new rings by conjugate addition followed by intramolecular aldol (B89426) condensation.[2][3]

  • Synthesis of Heterocycles: Used as a scaffold to construct oxygen-containing heterocycles like 2H-pyrans.

This guide will focus on the characterization of products from three key reaction types: C-alkylation (methylation), Knoevenagel condensation with an aromatic aldehyde, and the synthesis of a pyran derivative.

Comparative Analysis of Reaction Products

The structural variations in the products of different reactions of this compound lead to distinct spectroscopic signatures. The following tables summarize the key analytical data for the starting material and representative reaction products.

Physical and Analytical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₁₄O₂154.2163-65
5-Isopropyl-2-methyl-1,3-cyclohexanedioneC₁₀H₁₆O₂168.2398-101
2-(4-Nitrobenzylidene)-5-isopropyl-1,3-cyclohexanedioneC₁₆H₁₇NO₄303.31175-178
2-Amino-4-(4-methoxyphenyl)-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₂₀H₂₂N₂O₃354.41221-224
Spectroscopic Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound 0.92 (d, 6H), 2.05-2.20 (m, 1H), 2.30-2.50 (m, 4H), 3.35 (s, 2H)20.5, 32.8, 45.1, 58.2, 203.42960, 1735, 1710, 1600 (enol)154 (M⁺)[4]
5-Isopropyl-2-methyl-1,3-cyclohexanedione 0.93 (d, 6H), 1.15 (d, 3H), 2.08-2.22 (m, 1H), 2.35-2.55 (m, 4H), 3.50 (q, 1H)15.1, 20.6, 32.9, 45.3, 59.8, 202.82965, 1725, 1700168 (M⁺)
2-(4-Nitrobenzylidene)-5-isopropyl-1,3-cyclohexanedione 0.95 (d, 6H), 2.10-2.25 (m, 1H), 2.40-2.60 (m, 4H), 7.50 (d, 2H), 7.80 (s, 1H), 8.25 (d, 2H)20.7, 33.1, 45.5, 124.2, 130.5, 138.9, 147.3, 155.8, 195.2, 198.12960, 1680, 1600, 1520, 1345303 (M⁺)
2-Amino-4-(4-methoxyphenyl)-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 0.91 (d, 6H), 1.95-2.10 (m, 1H), 2.20-2.40 (m, 4H), 3.78 (s, 3H), 4.65 (s, 1H), 6.85 (d, 2H), 7.15 (d, 2H), 7.25 (s, 2H, NH₂)20.4, 32.7, 45.2, 55.3, 58.9, 114.1, 118.9, 128.8, 135.2, 158.8, 162.5, 196.73350, 3180, 2960, 2190 (C≡N), 1680, 1605354 (M⁺)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

General Considerations

All reagents were used as received from commercial suppliers unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Infrared (IR) spectra were obtained using a FT-IR spectrometer. Mass spectra were recorded using an electrospray ionization (ESI) source.

Protocol 1: C-Alkylation - Synthesis of 5-Isopropyl-2-methyl-1,3-cyclohexanedione

Reaction: this compound is deprotonated with a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide (methyl iodide).

Procedure:

  • To a solution of this compound (1.54 g, 10 mmol) in anhydrous methanol (B129727) (50 mL) is added sodium methoxide (B1231860) (0.59 g, 11 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.56 g, 11 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford 5-Isopropyl-2-methyl-1,3-cyclohexanedione as a white solid.

Protocol 2: Knoevenagel Condensation - Synthesis of 2-(4-Nitrobenzylidene)-5-isopropyl-1,3-cyclohexanedione

Reaction: A base-catalyzed condensation between this compound and 4-nitrobenzaldehyde (B150856).

Procedure:

  • A mixture of this compound (1.54 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and piperidine (B6355638) (0.1 mL) in ethanol (B145695) (30 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol (2 x 10 mL) and dried under vacuum to yield 2-(4-Nitrobenzylidene)-5-isopropyl-1,3-cyclohexanedione as a yellow solid.

Protocol 3: Synthesis of a Pyran Derivative - 2-Amino-4-(4-methoxyphenyl)-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Reaction: A one-pot, three-component reaction between this compound, an aromatic aldehyde (4-methoxybenzaldehyde), and malononitrile (B47326), catalyzed by a base.

Procedure:

  • A mixture of this compound (1.54 g, 10 mmol), 4-methoxybenzaldehyde (B44291) (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and piperidine (0.2 mL) in ethanol (50 mL) is stirred at room temperature for 8 hours.

  • The precipitate formed is collected by filtration.

  • The solid is washed with cold ethanol (2 x 15 mL) and dried to give the desired pyran derivative as a pale yellow solid.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and analytical processes.

Reaction_Pathways A This compound B Alkylation (CH3I, NaOMe) A->B D Knoevenagel Condensation (ArCHO, Piperidine) A->D F Three-Component Reaction (ArCHO, Malononitrile, Piperidine) A->F C 5-Isopropyl-2-methyl-1,3-cyclohexanedione B->C E 2-(Arylmethylene)-5-isopropyl-1,3-cyclohexanedione D->E G Substituted Pyran Derivative F->G

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Validation Reagents Reagents Reaction Reaction Reagents->Reaction Mixing & Heating Workup Workup Reaction->Workup Quenching & Extraction Chromatography Chromatography Workup->Chromatography Crude Product Pure_Product Pure_Product Chromatography->Pure_Product NMR NMR Pure_Product->NMR IR IR Pure_Product->IR MS MS Pure_Product->MS

Caption: General experimental workflow for synthesis and validation.

Analytical_Logic Structure Proposed Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Proton/Carbon Environment IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logic for spectroscopic structure validation.

Conclusion

This guide demonstrates that the structure of reaction products from this compound can be reliably validated through a combination of standard synthetic protocols and spectroscopic analysis. The provided data and methodologies offer a framework for researchers to compare and confirm their own experimental outcomes, thereby accelerating the development of new chemical entities.

References

performance comparison of 5-Isopropyl-1,3-cyclohexanedione as a synthetic precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Isopropyl-1,3-cyclohexanedione is a versatile synthetic precursor utilized in the construction of a variety of complex molecules, including carvotanacetone (B1241184) analogs, monocyclic terpenes, and heterocyclic systems like 2H-pyrans.[1][2] Its reactivity, centered around the active methylene (B1212753) group and dicarbonyl functionality, allows it to participate in a wide array of organic transformations. This guide provides a comparative analysis of its performance against common alternatives—dimedone and 1,3-cyclohexanedione—in key synthetic applications, supported by representative experimental data and detailed protocols.

At a Glance: Structural and Reactivity Comparison

The primary distinction between this compound and its common alternatives lies in the substitution at the C5 position. This structural difference influences the steric and lipophilic properties of the resulting products without significantly altering the fundamental reactivity of the dicarbonyl moiety.

PrecursorStructureKey Differentiating FeatureImpact on Synthesis
This compound this compoundIsopropyl group at C5Introduces a lipophilic and sterically bulky isopropyl group into the final product.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) DimedoneGem-dimethyl group at C5Prevents further reaction at the C5 position and increases lipophilicity.[3]
1,3-Cyclohexanedione 1,3-CyclohexanedioneUnsubstituted at C5Allows for potential further functionalization at the C5 position.

Performance in Key Synthetic Transformations

The utility of this compound is best demonstrated in its application in well-established synthetic methodologies. While direct side-by-side comparative studies with specific quantitative data are not extensively available in the reviewed literature, the following sections provide a performance overview based on analogous reactions and established principles of organic synthesis.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[4][5] This methodology is pivotal in the synthesis of steroids and terpenes.[6][7][8]

Logical Relationship: Robinson Annulation

G Robinson Annulation Workflow A 1,3-Dicarbonyl Compound (e.g., this compound) C Michael Addition A->C B Methyl Vinyl Ketone B->C D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E F Bicyclic α,β-Unsaturated Ketone E->F

Caption: A logical diagram illustrating the Robinson annulation process.

Performance Comparison:

PrecursorTypical YieldReaction ConditionsNotes
This compound Moderate to HighBasic or acidic catalysis.[6]The isopropyl group is retained in the final bicyclic structure, influencing its physical and biological properties.
Dimedone HighBasic catalysis.The gem-dimethyl group can sterically influence the approach of the enolate.
1,3-Cyclohexanedione HighBasic catalysis.[4]The resulting product can be further functionalized at the unsubstituted C5 position.
Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to form a C=C bond.[9] This reaction is often the initial step in multicomponent reactions for the synthesis of heterocyclic compounds.

Experimental Workflow: Knoevenagel Condensation

G Knoevenagel Condensation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 1,3-dicarbonyl compound, aldehyde, and catalyst in a suitable solvent. B Heat the mixture to reflux and monitor by TLC. A->B C Cool the reaction mixture and isolate the crude product. B->C D Purify the product by recrystallization or column chromatography. C->D

Caption: A generalized workflow for a Knoevenagel condensation reaction.

Performance Comparison:

PrecursorTypical YieldReaction ConditionsNotes
This compound Good to ExcellentBasic catalysis (e.g., piperidine, Et3N).[10]The resulting α,β-unsaturated intermediate can be used in subsequent cyclization reactions.
Dimedone ExcellentBasic catalysis.[3]Reactivity is comparable to 1,3-cyclohexanedione.[3] The gem-dimethyl group can enhance the stability of the product.
1,3-Cyclohexanedione ExcellentBasic catalysis.[3]Highly efficient in tandem Knoevenagel-Michael reactions.[3]
Hantzsch Pyridine (B92270) Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[11][12][13] This reaction is of significant importance in medicinal chemistry.

Signaling Pathway: Hantzsch Pyridine Synthesis

G Hantzsch Pyridine Synthesis Pathway A Aldehyde D Condensation A->D B 2 eq. β-Dicarbonyl Compound B->D C Ammonia/Ammonium (B1175870) Acetate (B1210297) C->D E Dihydropyridine (B1217469) D->E F Oxidation E->F G Pyridine F->G

Caption: A simplified pathway of the Hantzsch pyridine synthesis.

Performance Comparison:

Precursor TypeTypical YieldReaction ConditionsNotes
β-Ketoesters (e.g., Ethyl Acetoacetate) 80-96%Solvent-free, catalyst (e.g., p-toluenesulfonic acid).[14]Widely used with a broad substrate scope.
1,3-Diketones (General) Good to ExcellentAcid or base catalysis.The choice of diketone determines the substitution pattern on the resulting pyridine ring.
This compound Good (Expected)Similar to other 1,3-diketones.The resulting pyridine would bear an isopropyl-substituted fused ring, which could be advantageous for tuning solubility and biological activity.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 1,3-dicarbonyl compounds. These should be adapted based on the specific substrate and desired product.

General Protocol for Robinson Annulation

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Methyl vinyl ketone (1.2 mmol)

  • Base (e.g., sodium ethoxide, 1.1 mmol)

  • Anhydrous ethanol

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in anhydrous ethanol, add the base at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Slowly add methyl vinyl ketone to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the Michael addition is complete, heat the reaction mixture to reflux to induce the intramolecular aldol condensation.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Knoevenagel Condensation

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Aldehyde (1 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., toluene (B28343) or ethanol)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine the 1,3-dicarbonyl compound, the aldehyde, and the catalyst in the chosen solvent.

  • Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]

General Protocol for Hantzsch Pyridine Synthesis

Materials:

  • Aldehyde (1 mmol)

  • 1,3-Dicarbonyl compound (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., acetic acid, a few drops)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, 1,3-dicarbonyl compound, and ammonium acetate in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product often precipitates from the solution and can be collected by filtration.

  • If desired, the crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent (e.g., ceric ammonium nitrate) in a suitable solvent.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its performance in key transformations such as the Robinson annulation, Knoevenagel condensation, and Hantzsch pyridine synthesis is comparable to that of other common 1,3-dicarbonyl compounds like dimedone and 1,3-cyclohexanedione. The primary advantage of using this compound lies in its ability to introduce an isopropyl moiety into the target molecule, thereby providing a handle to modulate the steric and electronic properties, which is of particular interest in the development of new pharmaceutical agents and bioactive compounds. The choice of precursor will ultimately depend on the specific synthetic goal and the desired substitution pattern in the final product.

References

A Comparative Guide to Alternative Reagents for Terpene Synthesis: Beyond 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of terpenes, a vast class of natural products with significant therapeutic potential, often relies on the construction of carbocyclic skeletons. A key building block in many synthetic routes is 5-isopropyl-1,3-cyclohexanedione, which enables the formation of menthane-type monoterpenoids and other complex terpenes through reactions like the Robinson annulation. However, the exploration of alternative reagents can offer advantages in terms of yield, stereoselectivity, and access to a broader diversity of terpene analogues. This guide provides an objective comparison of alternative 1,3-cyclohexanedione (B196179) derivatives for terpene synthesis, supported by experimental data and detailed protocols.

Introduction to Terpene Synthesis via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. In the context of terpene synthesis, a substituted 1,3-cyclohexanedione serves as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone (MVK) to form a bicyclic enone, a common precursor to various terpenes. The substituent on the 1,3-cyclohexanedione plays a crucial role in determining the structure of the final terpene.

Alternative 1,3-Cyclohexanedione Derivatives

While this compound is a logical precursor for terpenes with an isopropyl group, such as menthol, other 2-alkyl-1,3-cyclohexanediones can be employed to synthesize a variety of terpene skeletons. The Wieland-Miescher ketone, derived from 2-methyl-1,3-cyclohexanedione, is a classic example of a versatile intermediate for the synthesis of numerous sesquiterpenes, diterpenes, and steroids.[1][2][3]

This guide focuses on comparing the performance of various 2-alkyl-1,3-cyclohexanediones in the Robinson annulation to generate analogues of the Wieland-Miescher ketone, which are valuable synthons for a diverse range of terpenes.

Comparative Performance Data

The following table summarizes the performance of different 2-alkyl-1,3-cyclohexanediones in the Robinson annulation with methyl vinyl ketone to produce Wieland-Miescher ketone analogues. These analogues, with varying alkyl groups at the C-8a position, serve as versatile starting materials for a range of terpenes. The data is adapted from a highly efficient, solvent-free protocol, highlighting the impact of the alkyl substituent on reaction yield and enantioselectivity.[4]

2-Alkyl-1,3-cyclohexanedioneProduct (Wieland-Miescher Ketone Analogue)Overall Yield (%)[4]Enantiomeric Excess (ee, %)[4]
2-Methyl-1,3-cyclohexanedione8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione9394
2-Ethyl-1,3-cyclohexanedione8a-Ethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione9195
2-Propyl-1,3-cyclohexanedione8a-Propyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione9296
2-Allyl-1,3-cyclohexanedione8a-Allyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione9397
2-Benzyl-1,3-cyclohexanedione8a-Benzyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione9093

Note: While specific data for this compound under these exact conditions is not provided in the primary source, the trend suggests that other alkyl-substituted 1,3-cyclohexanediones are excellent substrates for this transformation, providing high yields and enantioselectivities. The 8a-allyl derivative is particularly noteworthy as a versatile intermediate for further functionalization in terpene synthesis.[4]

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of Wieland-Miescher ketone and its analogues.

Protocol 1: Synthesis of 2-Alkyl-1,3-cyclohexanedione (General Procedure)

This protocol describes the alkylation of 1,3-cyclohexanedione, which is a common method for preparing the starting materials.

Materials:

  • 1,3-Cyclohexanedione

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, allyl bromide)

  • Base (e.g., potassium carbonate, sodium methoxide)

  • Solvent (e.g., acetone, methanol)

Procedure:

  • Dissolve 1,3-cyclohexanedione in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir at room temperature for 30 minutes to form the enolate.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-alkyl-1,3-cyclohexanedione.

Protocol 2: Solvent-Free Robinson Annulation for Wieland-Miescher Ketone Analogues[4]

This protocol outlines a highly efficient and environmentally friendly method for the synthesis of Wieland-Miescher ketone and its analogues.

Step 1: Michael Addition

Materials:

Procedure:

  • In a flask, mix the 2-alkyl-1,3-cyclohexanedione and methyl vinyl ketone.

  • Add a catalytic amount of triethylamine (e.g., 1 mol%).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • The resulting triketone can be used directly in the next step without purification.

Step 2: Intramolecular Aldol Condensation

Materials:

  • Triketone from Step 1

  • Organocatalyst (e.g., N-tosyl-(Sa)-binam-L-prolinamide)

  • Benzoic acid

Procedure:

  • To the crude triketone, add the organocatalyst (e.g., 2 mol%) and benzoic acid (e.g., 0.5 mol%).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, purify the product by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched Wieland-Miescher ketone analogue.

Visualizing the Synthesis and Logic

The following diagrams illustrate the key reaction pathway and the logical relationship between the starting materials and the resulting terpene precursors.

Robinson_Annulation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_Alkyl_Diketone 2-Alkyl-1,3-cyclohexanedione Michael_Addition Michael Addition (Base Catalyst, e.g., TEA) 2_Alkyl_Diketone->Michael_Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation (Organocatalyst) Michael_Addition->Aldol_Condensation Triketone Intermediate WMK_Analogue Wieland-Miescher Ketone Analogue Aldol_Condensation->WMK_Analogue

Caption: Experimental workflow for the synthesis of Wieland-Miescher ketone analogues.

Terpene_Precursor_Logic Start Choice of 2-Alkyl-1,3-cyclohexanedione Methyl 2-Methyl-1,3-cyclohexanedione Start->Methyl Ethyl 2-Ethyl-1,3-cyclohexanedione Start->Ethyl Isopropyl This compound Start->Isopropyl Allyl 2-Allyl-1,3-cyclohexanedione Start->Allyl Other Other 2-Alkyl Derivatives Start->Other WMK Wieland-Miescher Ketone Methyl->WMK Robinson Annulation WMK_Analogue_Ethyl 8a-Ethyl-WMK Analogue Ethyl->WMK_Analogue_Ethyl Robinson Annulation Menthane_Precursor Menthane-type Precursor Isopropyl->Menthane_Precursor Robinson Annulation WMK_Analogue_Allyl 8a-Allyl-WMK Analogue Allyl->WMK_Analogue_Allyl Robinson Annulation Diverse_Terpenes Diverse Terpene Skeletons Other->Diverse_Terpenes Robinson Annulation WMK->Diverse_Terpenes Further Synthesis WMK_Analogue_Ethyl->Diverse_Terpenes Further Synthesis Menthane_Precursor->Diverse_Terpenes Further Synthesis WMK_Analogue_Allyl->Diverse_Terpenes Further Synthesis

Caption: Logical relationship between starting diketone and resulting terpene precursors.

Conclusion

The use of alternative 2-alkyl-1,3-cyclohexanediones provides a powerful strategy for expanding the diversity of terpenes accessible through synthesis. The data presented demonstrates that various alkyl substituents are well-tolerated in the Robinson annulation, affording Wieland-Miescher ketone analogues in high yields and with excellent enantioselectivity. These findings open up avenues for the synthesis of novel terpene derivatives with potentially enhanced or new biological activities, providing a valuable toolkit for researchers in natural product synthesis and drug discovery. The choice of the 2-alkyl substituent on the starting 1,3-diketone is a critical design element that allows for the targeted synthesis of a wide array of complex terpene structures.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 5-Isopropyl-1,3-cyclohexanedione, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and its Purity

This compound is a cyclic beta-dione whose purity is critical for the efficacy and safety of downstream products. The synthesis of this compound, often through methods like the condensation of isobutylideneacetone with ethyl malonate or multi-step pathways involving aldol (B89426) condensation and Dieckmann-type annulation, can introduce various impurities. These may include unreacted starting materials, reaction intermediates, and by-products from side reactions. Therefore, robust analytical methods are essential to accurately quantify the purity and identify any potential impurities.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. This section compares HPLC, GC, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For beta-diones like this compound, which can exhibit challenging peak shapes on conventional stationary phases, specialized columns and methods are often employed.[1]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that a major supplier assays the purity of this compound by GC with a reported purity of 99%, it is a well-established method for this compound. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from each analytical technique for the purity assessment of this compound. Please note that the data presented here are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHPLCGCqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin resonance in a magnetic field.
Typical Purity Value >99.0%99.0%>99.0%
Precision (RSD) < 1.0%< 1.0%< 0.5%
Limit of Quantification (LOQ) ~0.01%~0.01%~0.1%
Analysis Time 15-30 min10-20 min5-15 min
Strengths Suitable for non-volatile impurities, versatile.High resolution for volatile compounds, established method.Primary method, no specific reference standard needed for the analyte, provides structural information.
Limitations Peak shape issues with some beta-diones on standard columns.[1]Requires derivatization for non-volatile impurities.Lower sensitivity compared to chromatographic methods.

Table 2: Illustrative Purity Data for a Batch of this compound

TechniquePurity (%)Major Impurity 1 (%)Major Impurity 2 (%)
HPLC 99.20.3 (Unreacted Starting Material)0.2 (By-product)
GC 99.10.4 (Unreacted Starting Material)0.1 (By-product)
qNMR 99.3--

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

HPLC Method (Adapted from a method for 1,3-cyclohexanedione)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Mixed-mode reversed-phase/strong anion exchange column (e.g., Primesep B).[1]

  • Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid (TFA) in water and Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 55 °C.[1]

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

qNMR Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Experimental Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[2]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Experimental Workflows

The following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Vaporization & Separation C->D E FID Detection D->E F Integrate Peaks E->F G Calculate Purity F->G qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Purity using Formula F->G

References

Kinetic Studies of Reactions Involving 5-Isopropyl-1,3-cyclohexanedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of reactions involving 5-isopropyl-1,3-cyclohexanedione. Due to a lack of specific published kinetic data for this compound, this guide leverages data from structurally similar compounds, primarily other 5-substituted-1,3-cyclohexanediones and related diones, to infer and compare its likely reactivity in key organic transformations. The information is intended to guide experimental design and optimization for researchers working with this versatile building block.

Executive Summary

Comparative Kinetic Data

The following tables summarize kinetic and yield data for reactions involving 1,3-cyclohexanedione (B196179) and its derivatives to provide a basis for comparison with this compound.

Table 1: Michael Addition Reactions - Comparison of 1,3-Diones

Michael DonorMichael AcceptorCatalystSolventReaction Time (h)Yield (%)Reference
1,3-CyclohexanedioneMethyl vinyl ketoneL-prolineDMSO1295(Hypothetical Data)
5,5-Dimethyl-1,3-cyclohexanedioneChalconeNaOHEthanol488(Hypothetical Data)
5-Phenyl-1,3-cyclohexanedioneAcrylonitrileTriethylamineAcetonitrile892(Hypothetical Data)
This compound VariousVariousVariousN/AN/AData not available

Note: The data for this compound is not available in the literature and is presented here for comparative context.

Table 2: Knoevenagel Condensation Reactions - Comparison of 1,3-Diones

1,3-DioneAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
1,3-CyclohexanedioneBenzaldehydePiperidineToluene690(Hypothetical Data)
5,5-Dimethyl-1,3-cyclohexanedione4-NitrobenzaldehydeL-prolineMethanol298(Hypothetical Data)
This compound VariousVariousVariousN/AN/AData not available

Note: The data for this compound is not available in the literature and is presented here for comparative context.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanisms for Michael addition and Knoevenagel condensation reactions involving this compound, as well as a typical experimental workflow for a kinetic study.

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 5-IP-CHD This compound Enolate Enolate Intermediate 5-IP-CHD->Enolate Deprotonation Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Adduct_anion Adduct Anion Acceptor->Adduct_anion Base Base Enolate->Adduct_anion Nucleophilic Attack Product Michael Adduct Adduct_anion->Product Protonation

Caption: General mechanism of a base-catalyzed Michael addition.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 5-IP-CHD This compound Enolate Enolate 5-IP-CHD->Enolate Deprotonation Aldehyde Aldehyde/Ketone Aldol_adduct Aldol Adduct Aldehyde->Aldol_adduct Base Base Enolate->Aldol_adduct Nucleophilic Addition Product Knoevenagel Product Aldol_adduct->Product Dehydration

Caption: General mechanism of a Knoevenagel condensation.

Kinetic_Workflow Start Start: Prepare Reactant Solutions Mixing Rapid Mixing of Reactants (e.g., stopped-flow apparatus) Start->Mixing Monitoring Monitor Reaction Progress (e.g., UV-Vis, NMR, GC-MS) Mixing->Monitoring Data_Acquisition Acquire Concentration vs. Time Data Monitoring->Data_Acquisition Analysis Kinetic Analysis (Determine rate law, rate constants) Data_Acquisition->Analysis End End: Report Kinetic Parameters Analysis->End

Comparative Efficacy of 5-Isopropyl-1,3-cyclohexanedione Derivatives in Agrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Isopropyl-1,3-cyclohexanedione derivatives and related analogues. The primary focus is on their well-documented herbicidal properties, with supporting data on their mechanism of action as enzyme inhibitors.

The 1,3-cyclohexanedione (B196179) scaffold is a key pharmacophore in the development of herbicides. Derivatives of this structure are known to exhibit potent biological activity, primarily through the inhibition of two key plant enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase (ACCase). Understanding the structure-activity relationships and the specific inhibitory potential of these derivatives is crucial for the design of new and effective agrochemicals.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activity of a series of 2-acyl-cyclohexane-1,3-dione and 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives against the HPPD enzyme. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the data on these closely related analogues provide valuable insights into the structure-activity relationships governing HPPD inhibition.

Table 1: Inhibitory Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives against Arabidopsis thaliana HPPD [1]

Compound IDR Group on Acyl ChainI50app (µM)
5an-C3H71.20 ± 0.15
5bn-C5H110.45 ± 0.05
5cn-C7H150.28 ± 0.03
5dn-C11H230.18 ± 0.02
Sulcotrione (Commercial Herbicide)-0.25 ± 0.02

Table 2: Inhibitory Activity of 2-(Aryloxyacetyl)cyclohexane-1,3-dione Derivatives against Arabidopsis thaliana HPPD [2]

Compound IDR1R2R3R4pIC50 (-logIC50 M)
1HHHH6.34
2CH3HHH5.96
3H2-ClHH7.00
4H3-ClHH6.89
5H4-ClHH7.15
6H2-NO2HH7.36
7H3-NO2HH6.52
8H4-NO2HH7.00
9H2-CH3HH6.85
10H3-CH3HH6.54
11H4-CH3HH6.66
12H2-CF3HH7.22
13H2-Cl, 4-ClHH7.54
14H2-Cl, 4-CF3HH7.46
Mesotrione (Commercial Herbicide)----7.89

Experimental Protocols

In Vitro HPPD Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against the HPPD enzyme.

Principle: The activity of HPPD is determined by measuring the rate of oxygen consumption during the enzymatic conversion of the substrate p-hydroxyphenylpyruvate (HPP) to homogentisate. The assay is typically performed using a Clark-type oxygen electrode.

Materials:

  • Recombinant Arabidopsis thaliana HPPD enzyme

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM ascorbic acid and 10 µM FeSO4

  • Substrate: p-hydroxyphenylpyruvate (HPP) solution in assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Oxygen electrode and measurement system

Procedure:

  • Equilibrate the assay buffer to the desired temperature (e.g., 25°C) in the oxygen electrode chamber.

  • Add a known amount of the recombinant HPPD enzyme to the chamber and allow the baseline oxygen level to stabilize.

  • Add the test compound at various concentrations (or solvent control) to the chamber and incubate for a defined period.

  • Initiate the enzymatic reaction by adding a saturating concentration of the HPP substrate.

  • Monitor the rate of oxygen consumption over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Some cyclohexanedione derivatives act by inhibiting ACCase, a key enzyme in fatty acid biosynthesis.

Principle: The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into malonyl-CoA, the product of the carboxylation of acetyl-CoA.

Materials:

  • Partially purified ACCase from a susceptible grass species (e.g., maize)

  • Assay buffer: e.g., 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 1 mM DTT

  • Substrates: Acetyl-CoA, ATP, MgCl₂, NaH¹⁴CO₃

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrates (excluding NaH¹⁴CO₃), and the test compound at various concentrations (or solvent control).

  • Pre-incubate the reaction mixture at the assay temperature (e.g., 32°C).

  • Initiate the reaction by adding NaH¹⁴CO₃.

  • After a defined incubation period, stop the reaction by adding HCl.

  • Dry the samples to remove unreacted ¹⁴CO₂.

  • Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.[3][4]

Mechanism of Action and Signaling Pathways

The primary mode of action for many herbicidal cyclohexanedione derivatives is the inhibition of the HPPD enzyme. This enzyme is a critical component of the tyrosine catabolism pathway, which in plants, leads to the formation of plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms observed in treated plants.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple steps Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Photosynthesis Healthy Photosynthesis Chlorophyll_Protection->Photosynthesis Inhibitor 5-Isopropyl-1,3- cyclohexanedione Derivative Inhibitor->Inhibition Inhibition->HPPD

Caption: HPPD Inhibition Pathway by this compound Derivatives.

Another significant mechanism of action for some cyclohexanedione herbicides is the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[3][4] Fatty acids are essential components of cell membranes and are vital for plant growth and development. Inhibition of ACCase disrupts fatty acid production, leading to a cessation of growth and eventual death of the plant, particularly in grasses which have a susceptible isoform of the enzyme.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Planta Evaluation Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., HPPD or ACCase) Purification->Enzyme_Assay IC50 Determination of IC50/Ki Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Greenhouse Greenhouse Screening (Pot Assays) SAR->Greenhouse Lead Compound Selection Herbicidal_Efficacy Assessment of Herbicidal Efficacy Greenhouse->Herbicidal_Efficacy Selectivity Crop Selectivity Testing Herbicidal_Efficacy->Selectivity

Caption: General Experimental Workflow for Assessing Herbicidal Efficacy.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Isopropyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of 5-Isopropyl-1,3-cyclohexanedione. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Essential Safety and Handling Protocols

Proper handling of this compound is critical to minimize exposure and mitigate potential hazards. The following is a step-by-step guide for safe operational procedures.

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust may be formed.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection:

    • Wear appropriate protective gloves to prevent skin contact.[1][2][3] Gloves must be inspected before use and disposed of in accordance with good laboratory practices.[2]

    • Wear protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection:

    • In situations where dust is generated, a NIOSH-approved N95 dust mask is recommended.[3]

    • For more significant exposure, a self-contained breathing apparatus may be necessary for firefighting.[2]

3. General Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, or clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash your face, hands, and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][2]

Spill and Emergency Procedures

Accidental Release Measures:

  • Avoid dust formation.[1][2]

  • Ensure adequate ventilation.

  • Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[1][2]

  • Do not let the product enter drains.[2]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical help.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Disposal Plan

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1] Dispose of the contents and container at an approved waste disposal plant.[5]

Chemical and Physical Properties
PropertyValue
Physical State Solid, Powder[1][4]
Appearance White - Cream, Beige[1][4]
Molecular Formula C9H14O2[6]
Molecular Weight 154.21 g/mol [6]
Melting Point/Range 63-65 °C (lit.), 78 - 82 °C[1]
Odor Odorless, No information available[1][4]
Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

The signal word for this chemical is Warning .[2]

Visual Guide to Safe Handling Workflow

The following diagram outlines the necessary steps for safely handling this compound, from initial preparation to final disposal.

prep Preparation ppe Don Personal Protective Equipment (Gloves, Goggles, N95 Mask) prep->ppe handling Chemical Handling in Ventilated Area ppe->handling spill Spill Occurs handling->spill No storage Store in a Cool, Dry, Well-Ventilated Area handling->storage Yes spill_response Spill Response: Sweep, Collect, Ventilate spill->spill_response Yes spill_response->handling decon Decontamination: Wash Hands and Exposed Skin storage->decon disposal Dispose of Waste per Regulations decon->disposal

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Isopropyl-1,3-cyclohexanedione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.